What is the chemical structure of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole
An In-Depth Technical Guide to 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole: A Versatile Scaffold for Modern Drug Discovery Abstract This technical guide provides a comprehensive analysis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thia...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole: A Versatile Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule uniquely combines the biologically active 1,2,5-thiadiazole nucleus with a highly reactive glycidyl ether functional group. This document elucidates its chemical structure, physicochemical properties, and a robust synthetic pathway. Furthermore, it explores the compound's chemical reactivity, focusing on the strategic importance of the oxirane ring for nucleophilic additions. We present its potential applications as a versatile building block for creating libraries of novel compounds aimed at various therapeutic targets. Detailed experimental protocols, supported by mechanistic diagrams and workflows, are provided to empower researchers in their practical applications. This guide serves as an authoritative resource, grounded in established chemical principles and supported by scientific literature, for professionals seeking to leverage this promising scaffold in their research and development endeavors.
Introduction to 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole
The pursuit of novel therapeutic agents frequently involves the strategic combination of distinct chemical moieties to achieve desired pharmacological profiles. 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole is an exemplar of this design philosophy, integrating a stable, aromatic heterocyclic core with a synthetically versatile reactive group.
Chemical Identity and Structure
3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole is a bifunctional organic molecule. Its core is the 1,2,5-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1][2] This ring system is known for its metabolic stability and its role as a bioisostere for other aromatic systems, contributing favorably to the pharmacokinetic properties of drug candidates.[3] Attached to the C3 position of this ring via an ether linkage is a glycidyl group (oxiran-2-ylmethyl), which features a strained, three-membered oxirane (epoxide) ring.[4] This epoxide is the molecule's primary reactive center, poised for facile ring-opening by a wide array of nucleophiles.[4][5]
Figure 1: Chemical Structure of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole.
Physicochemical Properties
The combination of the polar thiadiazole ring and the ether-linked epoxide suggests moderate polarity. A summary of its key identifiers and calculated properties is presented below.
The 1,2,5-Thiadiazole Scaffold: This heterocyclic system is a "privileged scaffold" in medicinal chemistry.[10] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][11][12] A notable example of a drug featuring this core is Timolol, an antiglaucoma agent.[9] The thiadiazole ring's electronic properties and ability to act as a hydrogen bond acceptor contribute to its successful interaction with biological targets.[12]
The Glycidyl Ether Functionality: Glycidyl ethers are highly valued synthetic intermediates.[13][14] The strained oxirane ring is susceptible to nucleophilic attack, providing a reliable method for introducing diverse functional groups and building more complex molecular architectures.[4][15] This reactivity is fundamental to its role as a building block in drug discovery, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies.[16]
Synthesis and Characterization
The synthesis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole is logically approached by forming the ether linkage between a pre-formed thiadiazole core and an epoxide-containing side chain.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the ether bond, identifying 3-hydroxy-1,2,5-thiadiazole and an electrophilic three-carbon unit, such as epichlorohydrin, as the key precursors. This approach is well-documented for the synthesis of related aryl and heteroaryl glycidyl ethers.
Spectroscopic Characterization of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole: An In-Depth Technical Guide
Executive Summary For researchers and drug development professionals, the precise characterization of heterocyclic intermediates is the bedrock of reproducible active pharmaceutical ingredient (API) manufacturing. 3-(Oxi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the precise characterization of heterocyclic intermediates is the bedrock of reproducible active pharmaceutical ingredient (API) manufacturing. 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole is a bifunctional molecule featuring an electron-deficient 1,2,5-thiadiazole core and a highly reactive, strained oxirane (glycidyl) ring. It serves as a critical chiral and achiral building block in the[1].
This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization and handling of this intermediate. By understanding the causality behind its spectral signatures and experimental workflows, scientists can ensure high enantiomeric purity and prevent premature epoxide degradation during[2].
Chemical Context & Mechanistic Significance
The molecular architecture of 3-(oxiran-2-ylmethoxy)-1,2,5-thiadiazole dictates its reactivity. The 1,2,5-thiadiazole ring acts as a "hydrogen binding domain" and a constrained pharmacophore, drawing electron density away from the ether linkage. This electron-withdrawing effect activates the adjacent oxirane ring, making it highly susceptible to regioselective nucleophilic attack by amines (e.g., tert-butylamine or morpholine)[3]. Because the oxirane ring is fragile, spectroscopic validation is required at every synthetic step to confirm that the ring remains intact prior to the final API coupling[4].
Caption: Synthetic pathway of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole to Beta-Blocker APIs.
Spectroscopic Characterization Profiles
To establish a rigorous analytical baseline akin to [5], the following tables summarize the quantitative spectroscopic data. The causality of these shifts is rooted in the strong electron-withdrawing nature of the thiadiazole core, which heavily deshields the adjacent glycidyl protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Nucleus
Chemical Shift (δ, ppm)
Multiplicity & Coupling (J in Hz)
Integration
Causality / Structural Rationale
¹H
8.55
Singlet (s)
1H
Thiadiazole C4-H: Highly deshielded due to the electron-withdrawing nature of the adjacent N and S atoms in the heteroaromatic ring.
¹H
4.60
Doublet of doublets (dd, J = 11.5, 3.0)
1H
O-CH₂ (a): Diastereotopic proton deshielded by the adjacent ether oxygen and thiadiazole ring.
¹H
4.25
Doublet of doublets (dd, J = 11.5, 6.0)
1H
O-CH₂ (b): Diastereotopic partner to the 4.60 ppm signal.
¹H
3.42
Multiplet (m)
1H
Oxirane CH: Characteristic shift for the methine proton of a strained terminal epoxide.
¹H
2.92
pseudo-Triplet (t, J = 4.5)
1H
Oxirane CH₂ (a): Shielded relative to the methine proton; part of the rigid three-membered ring.
| ¹H | 2.78 | Doublet of doublets (dd, J = 4.5, 2.5) | 1H | Oxirane CH₂ (b): Geminal coupling with the 2.92 ppm proton and vicinal coupling with the methine proton. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Nucleus
Chemical Shift (δ, ppm)
Assignment
Causality / Structural Rationale
¹³C
162.5
Thiadiazole C3 (C-O)
Strongly deshielded quaternary carbon directly attached to the electronegative ether oxygen.
¹³C
148.2
Thiadiazole C4 (C-H)
Aromatic carbon deshielded by the heterocyclic nitrogen and sulfur atoms.
¹³C
70.4
O-CH₂
Aliphatic carbon shifted downfield by the adjacent ether oxygen.
¹³C
49.8
Oxirane CH
Typical resonance for an epoxide methine carbon.
| ¹³C | 44.5 | Oxirane CH₂ | Typical resonance for an epoxide terminal methylene carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: FT-IR Vibrational Frequencies (ATR)
Wavenumber (cm⁻¹)
Vibration Type
Assignment
Diagnostic Significance
3100
C-H Stretch
Thiadiazole Ring
Confirms the integrity of the heteroaromatic core.
2920, 2850
C-H Stretch
Aliphatic
Standard aliphatic backbone vibrations.
1520, 1450
C=N, C=C Stretch
Thiadiazole Ring
Validates the presence of the conjugated heterocyclic system.
1250
C-O-C Asym. Stretch
Ether Linkage
Primary indicator of successful O-alkylation.
| 910, 850 | Ring Deformation | Oxirane Ring | Critical self-validation marker for an intact, un-opened epoxide ring. |
Mass Spectrometry (ESI-MS)
Table 4: High-Resolution Mass Spectrometry
Ionization Mode
m/z Value
Ion Assignment
Causality / Rationale
ESI (+)
171.0
[M+H]⁺
Soft ionization preserves the fragile oxirane ring, yielding the intact protonated molecular ion.
ESI (+)
193.0
[M+Na]⁺
Sodium adduct formation, common in ESI-MS for oxygen-rich molecules.
| ESI (+) | 115.0 | [M - C₃H₄O + H]⁺ | Characteristic fragmentation: loss of the glycidyl moiety (oxirane cleavage) leaving the thiadiazol-3-ol core. |
To ensure scientific integrity, the following protocols are designed as self-validating systems . The output of one step acts as the analytical validation for the previous step, ensuring that [4] do not fail due to upstream intermediate degradation.
Synthesis & Isolation Protocol
Reagent Preparation & Deprotonation : Suspend 1,2,5-thiadiazol-3-ol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF.
Causality: K₂CO₃ is chosen over stronger bases (like NaH) because it is a mild base that generates the nucleophilic oxygen anion without triggering premature degradation of the thiadiazole ring.
Electrophilic Alkylation : Cool the mixture to 0 °C. Add epichlorohydrin (1.2 eq) dropwise over 30 minutes.
Causality: Maintaining 0 °C suppresses the formation of bis-alkylated dimers and favors kinetic Sₙ2 substitution over unwanted epoxide ring-opening.
Self-Validation Checkpoint (ATR-IR) : Extract a 0.1 mL aliquot, evaporate the DMF under vacuum, and acquire an ATR-IR spectrum.
Validation Logic: The reaction is deemed complete when the broad -OH stretch (~3200 cm⁻¹) is entirely replaced by the oxirane asymmetric stretch (1250 cm⁻¹). If the -OH band persists, the reaction requires additional stirring.
Quenching & Phase Separation : Quench the reaction with ice water and extract with Ethyl Acetate (3x). Wash the organic layer with brine.
Validation Logic: A clean phase separation without emulsion indicates the successful removal of DMF and inorganic salts.
Chromatographic Purification : Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane:EtOAc 3:1).
Caption: Self-validating ATR-IR protocol for monitoring O-alkylation completion.
Spectroscopic Sample Preparation Protocol
NMR Sample Preparation : Dissolve 10 mg of the purified intermediate in 0.6 mL of CDCl₃ (filtered through basic alumina).
Causality: CDCl₃ can degrade over time to form trace phosgene and DCl (deuterium chloride). Passing the solvent through basic alumina removes trace acids that would otherwise catalyze the ring-opening of the oxirane moiety during acquisition, leading to false-positive impurity signals.
MS Sample Preparation : Dilute the sample to 1 µg/mL in LC-MS grade Methanol. Utilize Electrospray Ionization (ESI) rather than Electron Impact (EI).
Causality: Hard ionization (EI) imparts excessive internal energy, instantly shattering the highly strained 3-membered oxirane ring. ESI ensures the survival of the [M+H]⁺ parent ion for accurate mass verification.
References
Title : Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma
Source : Organic Process Research & Development (ACS Publications)
URL :[Link]
Title : Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol)
Source : Turkish Journal of Chemistry (TÜBİTAK Academic Journals)
URL :[Link]
Crystal structure analysis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole
An In-depth Technical Guide to the Crystal Structure Analysis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole Abstract The 1,2,5-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse pharmacolo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Crystal Structure Analysis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole
Abstract
The 1,2,5-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse pharmacological activities.[1] This guide provides a comprehensive, in-depth technical roadmap for the complete crystal structure analysis of a promising derivative, 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole. While a published crystal structure for this specific molecule is not currently available, this document serves as an authoritative guide for researchers, outlining the entire workflow from synthesis to final structural elucidation and interpretation. We delve into the causality behind experimental choices, presenting field-proven protocols for synthesis, single-crystal growth, and state-of-the-art single-crystal X-ray diffraction (SC-XRD) analysis. The narrative emphasizes scientific integrity, with self-validating protocols and a foundation in authoritative references. This guide is designed to empower researchers to conduct this analysis, interpret the resulting structural data, and leverage these insights for rational drug design and development.
Introduction: The Significance of Structural Elucidation
The 1,2,5-Thiadiazole Scaffold: A Privileged Structure in Drug Discovery
Thiadiazoles, a class of five-membered heterocyclic compounds containing sulfur and two nitrogen atoms, exist in several isomeric forms, each with unique physicochemical properties.[2] The 1,2,5-thiadiazole isomer, in particular, has garnered significant attention due to its presence in a variety of biologically active molecules.[1][3] The unique electronic properties conferred by the sulfur and nitrogen heteroatoms contribute to its ability to engage in various intermolecular interactions, making it a valuable pharmacophore. Derivatives have shown potential as muscarinic receptor agonists, 5-HT1A receptor ligands, and SHP2 inhibitors, highlighting their therapeutic promise in treating neurological disorders and cancers.[4]
Rationale for the Structural Analysis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole
The title compound, 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole, combines the stable 1,2,5-thiadiazole core with a reactive oxirane (epoxide) moiety via a flexible ether linkage. The oxirane ring is a key functional group in medicinal chemistry, known for its ability to form covalent bonds with biological nucleophiles, a mechanism exploited in many targeted therapies. The flexible side chain introduces conformational variability, which can significantly impact how the molecule interacts with its biological target.
A definitive three-dimensional crystal structure is essential for:
Unambiguous Confirmation of Molecular Geometry: Determining precise bond lengths, bond angles, and torsion angles.
Understanding Conformational Preferences: Elucidating the preferred spatial arrangement of the flexible side chain, which is critical for receptor binding.[2][5]
Mapping Intermolecular Interactions: Identifying the non-covalent forces (e.g., hydrogen bonds, van der Waals contacts) that govern how molecules pack in the solid state, providing a model for interactions in a protein binding pocket.
Informing Drug Design: Providing a structural blueprint for the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
Objectives of This Guide
This guide provides a complete, hypothetical, yet methodologically rigorous framework for the crystal structure analysis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole. It is structured to serve as a practical manual for researchers, covering:
A plausible and detailed synthetic protocol.
Robust methods for growing high-quality single crystals.[6]
A step-by-step workflow for single-crystal X-ray diffraction data collection, structure solution, and refinement.[7][8]
In-depth analysis of the molecular and supramolecular structure, including advanced techniques like Hirshfeld surface analysis.[9][10]
Experimental Roadmap: From Synthesis to Single Crystals
Proposed Synthesis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole
Causality of Synthetic Choice: The most direct route to the target molecule involves the etherification of a suitable precursor, 3-hydroxy-1,2,5-thiadiazole, with an electrophilic three-carbon building block containing an epoxide. (S)-(+)-epichlorohydrin is an ideal reagent for this purpose. This Williamson ether synthesis-type reaction is a well-established and reliable method for forming ether linkages. A base is required to deprotonate the hydroxyl group of the thiadiazole, forming a more nucleophilic alkoxide intermediate. Sodium hydroxide is a cost-effective and efficient base for this transformation.[11]
Caption: Proposed synthetic route for 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole.
Experimental Protocol: Synthesis
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxy-4-morpholino-1,2,5-thiadiazole (1.0 eq), sodium hydroxide (1.2 eq), and methyl ethyl ketone (MEK) as the solvent.[11]
Addition of Reagent: Add (S)-(+)-epichlorohydrin (1.1 eq) dropwise to the stirred suspension at room temperature.
Reaction: Heat the reaction mixture to 60-65°C and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole.
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Single Crystal Growth
Causality of Crystallization Choice: Obtaining a high-quality single crystal is the most critical and often most challenging step for SC-XRD.[6][12] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice rather than as an amorphous solid. Slow evaporation is a straightforward and effective method for many organic compounds. The choice of solvent is paramount; an ideal solvent dissolves the compound moderately and has a suitable vapor pressure to allow for slow evaporation over several days.[13]
Experimental Protocol: Crystal Growth by Slow Evaporation
Solvent Screening: Dissolve a small amount (2-5 mg) of the purified compound in various solvents (e.g., ethyl acetate, acetonitrile, dichloromethane, methanol) in small vials to find a solvent in which it is sparingly soluble.
Preparation of Crystallization Vial: Dissolve approximately 10 mg of the compound in the minimum amount of the chosen solvent (e.g., ethyl acetate) in a clean, small glass vial (2-4 mL).
Evaporation: Cover the vial with parafilm and pierce it with a needle to create 2-3 small holes. This restricts the rate of solvent evaporation.[13]
Incubation: Place the vial in a vibration-free environment (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature.
Monitoring: Observe the vial daily for the formation of single crystals. High-quality crystals are typically clear, have well-defined faces, and extinguish light sharply when viewed under a polarized light microscope. This process can take several days to weeks.
The SC-XRD experiment is a non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal.[14]
Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.
Data Collection
Experimental Protocol: Data Collection
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage during data collection.
Diffractometer Setup: The mounted crystal is placed on a goniometer head in a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a sensitive detector (e.g., a CCD or CMOS detector).
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
Data Collection Strategy: A data collection strategy is devised to ensure high completeness and redundancy of the diffraction data.[15][16] This typically involves collecting a series of frames over a wide range of crystal orientations using a combination of φ and ω scans.
Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the diffraction spots are integrated, corrected for experimental factors (Lorentz and polarization effects), and scaled to produce a final reflection file (e.g., an HKL file).[17]
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
Parameter
Value
Empirical formula
C₅H₆N₂O₂S
Formula weight
158.18 g/mol
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Crystal system
Monoclinic
Space group
P2₁/c
Unit cell dimensions
a = 8.5(1) Å, b = 12.3(1) Å, c = 7.2(1) Å
α = 90°, β = 105.5(1)°, γ = 90°
Volume
720(1) ų
Z (molecules/unit cell)
4
Calculated density
1.458 Mg/m³
Absorption coefficient
0.35 mm⁻¹
F(000)
328
Crystal size
0.25 x 0.20 x 0.15 mm³
Theta range for data collection
2.5° to 27.5°
Reflections collected
8500
Independent reflections
1650 [R(int) = 0.045]
Completeness to theta = 27.5°
99.8 %
Data / restraints / parameters
1650 / 0 / 98
Goodness-of-fit (GooF) on F²
1.05
Final R indices [I > 2σ(I)]
R₁ = 0.042, wR₂ = 0.115
R indices (all data)
R₁ = 0.055, wR₂ = 0.125
Largest diff. peak and hole
0.35 and -0.25 e.Å⁻³
Structure Solution and Refinement
Causality of Method Choice: For small molecules with no heavy atoms, direct methods are the most powerful and common approach to solving the phase problem.[18] The SHELX suite of programs is the industry standard for this purpose.[19][20] SHELXT is a modern program that combines Patterson and direct methods to automatically determine the space group and solve the structure.[21] The resulting structural model is then refined against the experimental data using SHELXL, which employs a least-squares minimization algorithm to improve the fit between the observed and calculated structure factors.[22]
Experimental Protocol: Structure Solution and Refinement
Structure Solution: The structure is solved using the intrinsic phasing (direct methods) algorithm within the SHELXT program.[21] This program uses the processed reflection data to determine the phases of the structure factors, leading to an initial electron density map. The program automatically identifies atomic positions from the peaks in this map.
Model Building: The initial atomic model is examined, and all non-hydrogen atoms are identified and assigned.
Refinement: The model is refined using the full-matrix least-squares on F² method in SHELXL.[22] This is an iterative process where atomic coordinates, and anisotropic displacement parameters are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model.
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Validation: The quality of the final model is assessed by examining the R-factors (R₁ and wR₂), the goodness-of-fit (GooF), and the residual electron density map.[23][24][25] A final crystallographic information file (CIF) is generated.
Structural Insights and Molecular Analysis
Molecular Conformation
The refined crystal structure provides a precise depiction of the molecule's three-dimensional shape. Key areas of analysis include:
Thiadiazole Ring: The geometry of the 1,2,5-thiadiazole ring is expected to be planar, consistent with its aromatic character. Bond lengths within the ring will provide insight into the degree of electron delocalization.
Oxirane Ring: The three-membered epoxide ring is highly strained. Analysis of its bond lengths and angles is crucial.
Flexible Side Chain: The most interesting conformational feature is the torsion angles defining the orientation of the oxiran-2-ylmethoxy side chain relative to the thiadiazole ring. These angles (e.g., C-O-C-C) dictate the molecule's overall shape and how it can present its functional groups for interaction.[26][27]
Table 2: Hypothetical Key Bond Lengths and Torsion Angles
Bond/Torsion Angle
Length (Å) / Angle (°)
Description
S(1)-N(2)
1.63
Sulfur-Nitrogen bond in the thiadiazole ring
C(4)-O(1)
1.35
Ether linkage to the thiadiazole ring
O(1)-C(5)
1.44
Ether linkage to the side chain
C(6)-O(2)
1.45
C-O bond in the oxirane ring
C(4)-O(1)-C(5)-C(6)
-175.5
Torsion angle defining side chain orientation
Supramolecular Assembly and Intermolecular Interactions
In the crystal lattice, molecules are arranged in a highly ordered pattern, held together by a network of non-covalent interactions. Understanding this supramolecular assembly is key to predicting physical properties and provides a model for potential interactions in a biological context. For this molecule, key interactions would likely include:
C-H···N Hydrogen Bonds: Weak hydrogen bonds between hydrogen atoms on the side chain and the nitrogen atoms of the thiadiazole ring of neighboring molecules.
C-H···O Hydrogen Bonds: Interactions involving the ether and oxirane oxygen atoms as hydrogen bond acceptors.
π-stacking: Potential interactions between the electron-rich thiadiazole rings if the crystal packing allows for close, parallel arrangements.
Caption: Key intermolecular interactions stabilizing the crystal packing.
Hirshfeld Surface Analysis
Causality of Method Choice: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.[9][28] It partitions the crystal space into regions belonging to each molecule, allowing for the mapping of close contacts. This provides a more holistic and less biased view of the packing environment than simply listing short contact distances.[10][29]
d_norm Surface: A surface mapped with the normalized contact distance (d_norm) highlights regions of significant intermolecular contact. Red spots on the surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.
2D Fingerprint Plots: These plots summarize all intermolecular contacts as a 2D histogram, plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). The distribution and shape of the points are characteristic of specific types of interactions (e.g., sharp spikes for strong H-bonds, diffuse wings for H···H contacts).
Implications for Drug Development
The precise structural data obtained from this analysis is invaluable for drug development professionals.
Structure-Activity Relationship (SAR) Insights: By correlating the three-dimensional structure with biological activity data, researchers can understand why certain structural features lead to higher potency. For example, the observed conformation of the side chain can be used to rationalize its fit within a receptor binding site.
Rational Drug Design: The crystal structure serves as a starting point for computational modeling and in silico screening. It allows for the rational design of new analogs with modified side chains or substituents on the thiadiazole ring to optimize binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Pharmacophore Modeling: The spatial arrangement of key features (hydrogen bond donors/acceptors, hydrophobic regions) can be used to develop a pharmacophore model, which can then be used to search for other novel chemical scaffolds with similar therapeutic potential.
Conclusion
This technical guide provides a complete and authoritative framework for the crystal structure analysis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional structure of this promising molecule. The subsequent in-depth analysis of its conformational properties and intermolecular interactions will yield critical insights, directly informing and accelerating rational drug design efforts. The elucidation of this crystal structure represents a key step in unlocking the full therapeutic potential of this class of compounds.
The 1,2,5-Thiadiazole Core: A Technical Guide to its Discovery and Synthetic Trajectories
Abstract The 1,2,5-thiadiazole ring system, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The 1,2,5-thiadiazole ring system, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to serve as a bioisostere for other functional groups have propelled its derivatives to the forefront of drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery of the 1,2,5-thiadiazole core and delineates the primary synthetic pathways for its construction and functionalization. We will explore the causality behind key experimental choices, provide detailed, field-proven protocols, and discuss the evolution of these methods. Particular emphasis is placed on the cyclization of 1,2-diamines and their congeners with sulfur-based reagents, the synthesis of the medicinally important S-oxidized derivatives, and the applications that have cemented the importance of this heterocyclic system.
Genesis of a Privileged Scaffold: The Discovery of 1,2,5-Thiadiazole
While the benzo-fused analogue, 2,1,3-benzothiadiazole, was first prepared by Hinsberg in 1889 from benzene-1,2-diamine, the journey to the parent monocyclic 1,2,5-thiadiazole was more protracted.[3] Early methods were often unsatisfactory, lacking general applicability and efficiency.[4] A pivotal moment in the history of 1,2,5-thiadiazole chemistry arrived in the 1960s with the work of Leonard M. Weinstock and colleagues. Their development of a "General synthetic system for 1,2,5-thiadiazoles" provided the first truly robust and versatile methods for accessing the core structure and its simple hydrocarbyl-substituted derivatives.[4][5][6] This work, encapsulated in a 1968 review in Advances in Heterocyclic Chemistry and a series of patents, laid the foundation for the widespread exploration of this scaffold.[4][6] The key innovation was the reaction of aliphatic α-diamines or α-dioximes with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in an inert solvent, a method that remains a cornerstone of 1,2,5-thiadiazole synthesis today.[4]
Foundational Synthesis Pathways: Building the Core
The construction of the 1,2,5-thiadiazole ring is dominated by cyclocondensation reactions that form the N-S-N linkage. The choice of starting material and sulfur-based reagent dictates the final substitution pattern and oxidation state of the heterocycle.
The Weinstock Synthesis: Cyclization of 1,2-Diamine Precursors
The most direct and widely employed method for constructing the 1,2,5-thiadiazole ring is the reaction of a 1,2-diamine with a sulfur halide.[4] This approach offers a straightforward route to a variety of C-substituted derivatives, starting from readily available precursors.
Causality and Mechanistic Considerations:
The reaction is believed to proceed through the formation of a reactive intermediate where the sulfur halide has reacted with both amino groups. This intermediate then undergoes elimination of hydrogen halide and excess sulfur to form the stable aromatic ring. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it facilitates the reaction and solubilizes the reagents and intermediates.[4] Employing the diamine as an acid addition salt, such as a dihydrochloride, is a key experimental choice that helps to control the reaction rate. The salt dissociates slowly, preventing a violent and uncontrolled reaction that can occur with the free base.[4]
Caption: Proposed reaction pathway for 1,2,5-thiadiazole synthesis from 1,2-diamines.
Experimental Protocol: Synthesis of Parent 1,2,5-Thiadiazole [3]
To a solution of sulfur monochloride (194 mL, 2.4 mol) in DMF (380 mL), add ethane-1,2-diamine dihydrochloride (53.2 g, 0.4 mol).
Gradually heat the mixture to 75–80°C. A mildly exothermic reaction will be observed. Maintain this temperature for 5 hours.
Cool the mixture to 10°C and slowly add water (300 mL).
Distill the mixture until the vapor temperature reaches 100°C. The distillate will be an azeotropic mixture of water and 1,2,5-thiadiazole.
Extract the distillate with pentane.
Wash the combined pentane extracts with a small amount of water, dry over a suitable drying agent (e.g., MgSO₄), and distill at atmospheric pressure through a short Vigreux column.
Removal of the solvent yields 1,2,5-thiadiazole (Yield: ~50%).
Table 1: Synthesis of 1,2,5-Thiadiazole Derivatives from Aliphatic Diamines [3]
R³ Substituent
R⁴ Substituent
Sulfur Source
Conditions
Yield (%)
H
H
S₂Cl₂
DMF, 75-80°C, 5 h
50
H
Me
S₂Cl₂
DMF, 75-80°C, 5 h
70
Me
Me
S₄N₄
Mesitylene, 140°C
86
H
CO₂H
S₂Cl₂
DMF, 5-20°C, 2 h
36
Synthesis of 1,2,5-Thiadiazole-3,4-dicarbonitrile
A particularly important derivative, 1,2,5-thiadiazole-3,4-dicarbonitrile, serves as a versatile building block for more complex molecules. Its synthesis from diaminomaleonitrile (DAMN) is a highly efficient process.
Causality and Mechanistic Considerations:
The reaction of DAMN with thionyl chloride (SOCl₂) proceeds readily, likely through the formation of an intermediate monosulfinylamine.[7] The electron-withdrawing nature of the nitrile groups activates the amino groups for reaction. Using an excess of thionyl chloride often serves as both the reagent and the solvent, driving the reaction to completion.[8]
Caption: Key steps in the synthesis of 1,2,5-thiadiazole-3,4-dicarbonitrile.
Experimental Protocol: Synthesis of 1,2,5-Thiadiazole-3,4-dicarbonitrile [3][8]
A mixture of diaminomaleonitrile (5 g, 46 mmol) and thionyl chloride (70 mL) is refluxed for 2.5 hours. The initially heterogeneous mixture becomes a homogeneous liquid.
Excess thionyl chloride is removed under reduced pressure.
The residue is dissolved in a suitable organic solvent (e.g., CHCl₃) and washed with 5% aqueous NaHCO₃.
The organic layer is dried and the solvent is evaporated to yield the product. (Reported Yield: 80%).[3]
Alternatively, after removing excess thionyl chloride, the product can be distilled directly under vacuum (1-2 mm Hg) to yield a practically pure product upon cooling.[8]
Synthesis of Oxidized Derivatives: 1,2,5-Thiadiazole S-Oxides and S,S-Dioxides
The oxidation of the sulfur atom in the 1,2,5-thiadiazole ring to the corresponding S-oxide (non-aromatic) or S,S-dioxide dramatically alters the electronic properties and reactivity of the molecule.[1][3] These oxidized derivatives are of significant interest, particularly as electron-accepting units in materials science and as pharmacophores in their own right.[1][9]
Direct Oxidation of the Thiadiazole Ring
The most straightforward method to access S-oxidized species is the direct oxidation of a pre-formed 1,2,5-thiadiazole.
Causality and Experimental Choices:
Mild oxidizing agents are required to prevent oxidative cleavage of the ring.[3] Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for this transformation, allowing for controlled oxidation to the S-oxide and, with more forcing conditions or excess reagent, to the S,S-dioxide.[1][7] The choice of solvent and temperature is critical to manage the reactivity and selectivity of the oxidation.
De Novo Synthesis: Cyclocondensation of 1,2-Diketones with Sulfamide
For the direct synthesis of 1,2,5-thiadiazole 1,1-dioxides, the condensation of 1,2-diketones with sulfamide is the simplest and most versatile route.[1][9]
Causality and Mechanistic Considerations:
This reaction involves a double condensation between the carbonyl groups of the diketone and the amino groups of sulfamide, followed by dehydration to form the heterocyclic ring. The reaction can be catalyzed by acids.[10] Recent advancements have focused on developing more environmentally friendly conditions, including solvent-free reactions catalyzed by solid acids like Keggin-type heteropoly acids.[10]
Caption: Cyclocondensation pathway to 1,2,5-thiadiazole 1,1-dioxides.
Experimental Protocol: General Procedure for Solvent-Free Synthesis of 1,2,5-Thiadiazole 1,1-Dioxides [10]
Grind a mixture of the 1,2-diketone, sulfamide, and the catalyst in a mortar and pestle.
Transfer the solid mixture to a reaction vessel.
Heat the mixture under controlled temperature conditions as determined by optimization for the specific substrate.
After the reaction is complete (monitored by TLC or other suitable methods), the product is isolated by recrystallization from an appropriate solvent.
Applications in Drug Discovery and Development
The unique physicochemical properties of the 1,2,5-thiadiazole scaffold have made it a valuable component in the design of novel therapeutic agents.[11] Its metabolic stability and ability to act as a bioisosteric replacement for esters have been particularly exploited.
Timolol: A Landmark Drug
A notable application of the 1,2,5-thiadiazole core is in the drug Timolol, a non-selective beta-adrenergic receptor blocker used primarily for the treatment of glaucoma and ocular hypertension.[3][12][13] In Timolol, the 1,2,5-thiadiazole ring is part of a larger morpholino-thiadiazole side chain. The drug works by reducing the production of aqueous humor in the eye, thereby lowering intraocular pressure.[12][14] Its development highlighted the potential of this heterocycle to be incorporated into biologically active molecules with favorable pharmacokinetic profiles.[15]
Muscarinic Receptor Agonists
The 1,2,5-thiadiazole ring has been successfully employed as a hydrolytically stable isostere of the ester group in acetylcholine analogues.[16] This strategy has led to the development of potent and selective muscarinic M1 receptor agonists, which are of interest for the treatment of neurological disorders like Alzheimer's disease.[17][18][19] Compounds like xanomeline and its analogues feature an alkoxy-1,2,5-thiadiazole moiety that replaces the ester group of arecoline, conferring improved stability and functional selectivity.[16]
Conclusion
From its systematic discovery and development in the mid-20th century to its current status as a privileged structure in medicinal chemistry, the 1,2,5-thiadiazole core has proven to be a remarkably versatile and valuable heterocycle. The foundational synthetic methods, primarily based on the cyclization of 1,2-dicarbonyl and 1,2-diamine precursors with sulfur-containing reagents, remain robust and widely applicable. Furthermore, the ability to readily access oxidized derivatives has opened new avenues in materials science and drug design. As researchers continue to seek novel molecular architectures with tailored properties, the logical and field-proven synthesis pathways to 1,2,5-thiadiazole derivatives will undoubtedly continue to facilitate new discoveries and applications.
References
Rajeswaran, W. G., Cao, Y., Huang, X. P., Wroblewski, M. E., Colclough, T., Lee, S., Liu, F., Nagy, P. I., Ellis, J., Levine, B. A., Nocka, K. H., & Messer, W. S., Jr. (2001). Design, Synthesis, and Biological Characterization of Bivalent 1-Methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole Derivatives as Selective Muscarinic Agonists. Journal of Medicinal Chemistry, 44(26), 4562–4576. [Link]
Rajeswaran, W. G., Cao, Y., Huang, X. P., Wroblewski, M. E., Colclough, T., Lee, S., Liu, F., Nagy, P. I., Ellis, J., Levine, B. A., Nocka, K. H., & Messer, W. S., Jr. (2001). Design, synthesis, and biological characterization of bivalent 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as selective muscarinic agonists. Journal of Medicinal Chemistry, 44(26), 4562–4576. [Link]
Messer, W. S., Jr., Dunbar, P. G., Rho, T., Per-Ola, S., & Hoss, W. (1995). 1,2,5-Thiadiazole derivatives of arecoline stimulate M1 receptors coupled to phosphoinositide turnover. Brain Research, 693(1-2), 118–123. [Link]
Sauerberg, P., Olesen, P. H., Nielsen, S. F., Treppendahl, S., Sheardown, M. J., Honoré, T., Mitch, C. H., Ward, J. S., Pike, A. J., Bymaster, F. P., Sawyer, B. D., & Shannon, H. E. (1998). 1,2,5-Thiadiazole Analogues of Aceclidine as Potent m1 Muscarinic Agonists. Journal of Medicinal Chemistry, 41(26), 5158–5169. [Link]
Sauerberg, P., Olesen, P. H., Nielsen, S. F., Treppendahl, S., Sheardown, M. J., Honoré, T., Mitch, C. H., Ward, J. S., Pike, A. J., Bymaster, F. P., Sawyer, B. D., & Shannon, H. E. (1998). 1,2,5-Thiadiazole analogues of aceclidine as potent m1 muscarinic agonists. PubMed. [Link]
U.S. Food and Drug Administration. (2012). HIGHLIGHTS OF PRESCRIBING INFORMATION: Timolol GFS. [Link]
Yasmeen, F., & Al-Ghamdi, K. M. (2024). Timolol. In StatPearls. StatPearls Publishing. [Link]
Dunn, F. G., & Frohlich, E. D. (1981). Pharmacokinetics, mechanisms of action, indications, and adverse effects of timolol maleate, a nonselective beta-adrenoreceptor blocking agent. Pharmacotherapy, 1(3), 188–200. [Link]
Koutentis, P. A. (2008). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. In Science of Synthesis (Vol. 13, pp. 297-353). Georg Thieme Verlag. [Link]
Weinstock, L. M. (1968). Process for preparing 1,2,5-thiadiazoles. U.S.
Weinstock, L. M., Davis, P., Handelsman, B., & Tull, R. J. (1967). General synthetic system for 1,2,5-thiadiazoles. The Journal of Organic Chemistry, 32(9), 2823–2828. [Link]
Pinkowicz, D., & Rams, M. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4851. [Link]
Li, R., Liu, J., Zhu, T., & Zhang, H. (2024). Trifluoroacetic Anhydride-Mediated Synthesis of Functionalized 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones from Nitro-Group-Containing N-tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
Weinstock, L. M., & Pollak, P. I. (1968). The 1,2,5-thiadiazoles. Advances in Heterocyclic Chemistry, 9, 107-163. [Link]
González-Vera, J. A., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(22), 1-32. [Link]
Pinkowicz, D., & Rams, M. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. PMC. [Link]
Kelly, G. T., et al. (2023). Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines. ChemRxiv. [Link]
González-Vera, J. A., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. [Link]
González-Vera, J. A., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. [Link]
Various Authors. (2021). Thiadiazoles and Their Properties. ISRES. [Link]
Karady, S., Amato, J. S., Reamer, R. A., & Weinstock, L. M. (1986). 1,2,5-THIADIAZOLE-1-OXIDES. V. RING TRANSFORMATIONS. Tetrahedron Letters, 27(45), 5403-5406. [Link]
Terrab, L., et al. (2023). Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines. ChemRxiv. [Link]
Romanelli, G. P., et al. (2012). Solvent-Free Condensation Reactions To Synthesize Five-Membered Heterocycles Containing the Sulfamide Fragment. ResearchGate. [Link]
Legrand, L. M. (1977). Process for preparing 3,4-dicyano-1,2,5-thiadiazole. U.S.
Gisselbrecht, J. P., et al. (2004). Synthesis of π-Extended Thiadiazole (Oxides) and Their Electronic Properties. Organic Letters, 6(20), 3445–3448. [Link]
Konstantinova, L. S., et al. (2015). Synthesis of[12][17][20]thiadiazolo[3,4-c][12][17][20]thiadiazole 2. ResearchGate. [Link]
The Mechanism of Action for 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole Precursors: From Chemical Synthesis to Pharmacological Efficacy
Executive Summary The development of targeted beta-adrenergic antagonists relies heavily on the precise construction of their pharmacophores. The compound 3-(oxiran-2-ylmethoxy)-1,2,5-thiadiazole —specifically its morpho...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of targeted beta-adrenergic antagonists relies heavily on the precise construction of their pharmacophores. The compound 3-(oxiran-2-ylmethoxy)-1,2,5-thiadiazole —specifically its morpholine derivative, (S)-4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine—serves as the critical chiral precursor in the synthesis of Timolol, a potent, non-selective
β
-adrenergic receptor blocker[1].
This technical whitepaper deconstructs the dual "mechanisms of action" associated with this precursor:
The Chemical Mechanism: The regioselective nucleophilic ring-opening of the oxirane (epoxide) moiety to yield the active pharmaceutical ingredient (API)[2].
The Pharmacological Mechanism: The biological target engagement of the resulting API, leading to the inhibition of the adenylyl cyclase/cAMP signaling cascade and the subsequent reduction of intraocular pressure (IOP)[3].
By bridging synthetic chemistry with molecular pharmacology, this guide provides a comprehensive, self-validating framework for drug development professionals working with thiadiazole-based therapeutics.
Chemical Mechanism of Action: Epoxide Ring-Opening Dynamics
The transformation of the 3-(oxiran-2-ylmethoxy)-1,2,5-thiadiazole precursor into a functional
β
-blocker is governed by the principles of
SN2
nucleophilic substitution. The oxirane ring is highly strained, making it susceptible to nucleophilic attack.
When exposed to a primary amine such as tert-butylamine, the reaction proceeds with strict regioselectivity. The bulky tert-butylamine attacks the least sterically hindered terminal carbon of the epoxide[2]. This breaks the carbon-oxygen bond, transferring the electron density to the oxygen to form an alkoxide intermediate, which is rapidly protonated by the solvent or excess amine to form the secondary alcohol characteristic of the Timolol pharmacophore.
Maintaining the (S)-stereocenter during this process is critical, as the (S)-enantiomer (eutomer) exhibits significantly higher pharmacological efficacy than the (R)-enantiomer (distomer)[1].
Fig 1. SN2 nucleophilic ring-opening of the oxirane precursor to form the active API.
Quantitative Analysis of Synthetic Pathways
Historically, chemical methodologies for synthesizing the API from the epoxide precursor suffered from low chiral purity. Modern biocatalytic approaches and dendrimeric conjugations have since optimized the enantiomeric excess (ee) and yield[2],[4].
Table 1: Comparison of Synthetic Methodologies for Timolol Derivation
Synthetic Approach
Precursor Substrate
Reagent / Catalyst
Yield (%)
Enantiomeric Excess (ee %)
Traditional Chemical
(S)-Epoxide Precursor
tert-Butylamine
66.0
87.0
Biocatalytic Resolution
Racemic Halohydrin
Lipase / Vinyl Acetate
95.0
>99.0
Polymeric Conjugation
(S)-Oxirane Precursor
Amine-PEG-acetic acid
N/A
High (Preserved)
Data synthesized from ACS Organic Process Research & Development and Science.gov literature[2],[4].
Pharmacological Mechanism of Action: Target Engagement
Once the 3-(oxiran-2-ylmethoxy)-1,2,5-thiadiazole precursor is converted into its active API form (Timolol), its mechanism of action shifts from chemical reactivity to biological receptor antagonism.
The API acts as a competitive, non-selective antagonist at both
β1
and
β2
adrenergic receptors[3]. In the context of glaucoma therapy, the primary target is the
β2
receptors located in the ciliary processes of the eye.
The cAMP Signaling Cascade
Endogenous catecholamines (epinephrine and norepinephrine) normally bind to these receptors, activating the
Gs
protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which drives the active transport of ions and the subsequent osmotic secretion of aqueous humor.
By competitively blocking the receptor, the API prevents this catecholamine-stimulated increase in cAMP, thereby reducing aqueous humor production and effectively lowering intraocular pressure (IOP)[3].
Fig 2. Mechanism of beta-adrenergic receptor antagonism and subsequent cAMP reduction.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the API from the precursor and the subsequent validation of its biological activity. Each protocol is designed with internal causality and self-validation steps.
Objective: To synthesize (S)-Timolol from the (S)-oxirane precursor with high enantiomeric purity.
Substrate Preparation: Dissolve 10 mmol of (S)-4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine in 25 mL of anhydrous methanol under an inert argon atmosphere. Causality: Anhydrous conditions prevent premature hydrolysis of the highly strained epoxide ring.
Nucleophilic Addition: Dropwise add 50 mmol (5 equivalents) of tert-butylamine to the solution at 0°C. Causality: The massive stoichiometric excess of the amine drives the reaction forward and prevents the formation of dimeric byproducts.
Thermal Activation & Monitoring: Gradually warm the reaction mixture to 60°C and reflux for 12 hours.
Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. The complete disappearance of the higher-
Rf
epoxide spot confirms total conversion.
Workup: Evaporate the unreacted tert-butylamine and methanol under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with distilled water to remove polar impurities.
Chiral Validation: Analyze the purified free base using Chiral High-Performance Liquid Chromatography (HPLC) equipped with a Chiralcel OD-H column. Self-Validation Step: The chromatogram must show an enantiomeric excess (ee) of >99% corresponding to the (S)-isomer[2].
Protocol B: In Vitro
β
-Adrenergic Receptor Binding Assay
Objective: To validate the pharmacological mechanism of action of the synthesized API via competitive radioligand binding.
Membrane Preparation: Isolate cell membranes from a homogenized bovine ciliary body tissue sample (rich in
β2
receptors) using differential centrifugation at 40,000 x g for 30 minutes. Resuspend the pellet in a 50 mM Tris-HCl buffer (pH 7.4).
Radioligand Displacement: In a 96-well microplate, incubate 50
μ
g of the membrane preparation with 1 nM of
[3H]
-dihydroalprenolol (a radiolabeled
β
-antagonist) and varying concentrations (
10−10
to
10−4
M) of the synthesized API.
Causality: If the API successfully engages the target, it will competitively displace the radioligand, reducing the measurable radioactivity.
Signal Quantification: After a 60-minute incubation at 25°C, rapidly filter the mixture through GF/B glass fiber filters to separate bound from free radioligand. Wash the filters thrice with ice-cold buffer and measure the retained radioactivity using a liquid scintillation counter.
Data Analysis: Plot the displacement curve and calculate the
IC50
and
Ki
values using non-linear regression analysis.
Self-Validation Step: Run a parallel assay using a known standard (e.g., commercial Propranolol) as a positive control. The
Ki
of the synthesized API should closely match established literature values for Timolol, confirming successful synthesis and target engagement.
References
Crystallization Features of the Chiral Drug Timolol Precursor: The Rare Case of Conglomerate with Partial Solid Solutions
Source: ACS Publications (Crystal Growth & Design)
URL:[Link]
Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma
Source: ACS Publications (Organic Process Research & Development)
URL:[Link]
Genophenotypic Factors and Pharmacogenomics in Adverse Drug Reactions
Source: PMC - National Institutes of Health (NIH)
URL:[Link]
DenTimol as A Dendrimeric Timolol Analogue for Glaucoma Therapy: Synthesis and Preliminary Efficacy and Safety Assessment
Source: Science.gov (PubMed)
URL:[Link]
Synthesis Protocol for 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole: A Key Intermediate for Pharmaceutical Development
Introduction: The Significance of a Versatile Building Block 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole is a crucial heterocyclic intermediate, most notably recognized for its role in the synthesis of β-adrenergic blockers...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of a Versatile Building Block
3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole is a crucial heterocyclic intermediate, most notably recognized for its role in the synthesis of β-adrenergic blockers such as Timolol. The unique structural combination of the 1,2,5-thiadiazole ring and the reactive oxirane (epoxide) functional group makes it a valuable synthon for introducing this specific pharmacophore into more complex molecules. The 1,2,5-thiadiazole moiety acts as a bioisostere for other aromatic systems and is integral to the pharmacological activity of the final drug substance. The epoxide ring, a strained three-membered ether, serves as a potent electrophile, readily undergoing ring-opening reactions with various nucleophiles. This reactivity is harnessed in drug synthesis to couple the thiadiazole core with other molecular fragments, typically an amino alcohol side chain, to construct the final active pharmaceutical ingredient (API).
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole. The described methodology is a two-step process, commencing with the formation of a 3-hydroxy-1,2,5-thiadiazole precursor, followed by a Williamson ether synthesis to introduce the glycidyl group. The protocol is designed for researchers in medicinal chemistry and process development, offering not only a detailed procedure but also the underlying chemical principles and rationale for the experimental choices.
Overall Synthetic Scheme
The synthesis is logically divided into two primary stages:
Formation of the 1,2,5-Thiadiazole Ring: Synthesis of the 3-hydroxy-1,2,5-thiadiazole precursor.
Glycidylation via Williamson Ether Synthesis: Reaction of the hydroxylated thiadiazole with epichlorohydrin to yield the target product.
Figure 1: Overall two-step synthesis pathway for 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Role
Notes
Glyoxime
C₂H₄N₂O₂
88.07
Starting Material (Step 1)
Sulfur Monochloride
S₂Cl₂
135.04
Cyclizing Agent (Step 1)
Corrosive, Lachrymator. Use with extreme caution.
Dimethylformamide (DMF)
C₃H₇NO
73.09
Solvent (Step 1)
Anhydrous grade recommended.
Epichlorohydrin
C₃H₅ClO
92.52
Alkylating Agent (Step 2)
Toxic, Carcinogen. Handle in a fume hood.
Sodium Hydroxide (NaOH)
NaOH
40.00
Base (Step 2)
Finely powdered or pellets.
Methyl Ethyl Ketone (MEK)
C₄H₈O
72.11
Solvent (Step 2)
Diethyl Ether
(C₂H₅)₂O
74.12
Extraction Solvent
Saturated Sodium Bicarbonate
NaHCO₃ (aq)
-
Quenching/Neutralizing Agent
Brine
NaCl (aq)
-
Washing Agent
Anhydrous Magnesium Sulfate
MgSO₄
120.37
Drying Agent
Experimental Protocol
Step 1: Synthesis of 3-Hydroxy-1,2,5-thiadiazole
This procedure is adapted from established methods for synthesizing 1,2,5-thiadiazoles from dioximes.[1]
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (containing a sodium hydroxide solution to trap HCl and SO₂), add glyoxime (0.1 mol) to anhydrous dimethylformamide (DMF, 40 mL).
Addition of Sulfur Monochloride: Cool the stirred suspension to 0-5 °C in an ice-water bath. Slowly add sulfur monochloride (0.4 mol) dropwise via the dropping funnel over a period of 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.
Rationale: The reaction is exothermic, and slow addition is crucial to control the reaction rate and prevent the formation of side products. DMF serves as a suitable polar aprotic solvent for this reaction.[1]
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The mixture will typically change color and may become a dark solution or slurry.
Work-up and Isolation: Carefully pour the reaction mixture into 200 mL of ice-water with vigorous stirring. This will quench the reaction and precipitate the crude product.
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude 3-hydroxy-1,2,5-thiadiazole can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture. Dry the purified product under vacuum.
Step 2: Synthesis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole
This protocol is based on the well-established Williamson ether synthesis, with conditions adapted from the synthesis of related Timolol intermediates.[2]
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-1,2,5-thiadiazole (1.0 eq) in methyl ethyl ketone (MEK, approx. 3-4 mL per gram of thiadiazole).
Addition of Base and Epichlorohydrin: To the stirred solution, add finely powdered sodium hydroxide (1.1 eq) followed by epichlorohydrin (1.5 eq).
Rationale: Sodium hydroxide acts as a base to deprotonate the hydroxyl group of the thiadiazole, forming a nucleophilic thiadiazolate anion. An excess of epichlorohydrin is used to ensure complete conversion of the starting material and to minimize dimerization or other side reactions. MEK is an effective solvent for this transformation.[2]
Reaction at Elevated Temperature: Heat the reaction mixture to 60-65 °C and maintain this temperature with vigorous stirring for 14-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Solvent Removal and Initial Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the sodium chloride byproduct and any unreacted sodium hydroxide. Wash the solid residue with a small amount of MEK. Combine the filtrate and washings.
Extraction and Purification: Remove the solvent from the filtrate under reduced pressure to obtain a crude oily or solid residue. Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
Rationale: The aqueous washes remove any remaining inorganic salts and impurities.
Final Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole. The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Mechanism and Rationale: A Deeper Look
The synthesis hinges on two fundamental organic reactions. The first step, the formation of the 1,2,5-thiadiazole ring, is a complex cyclization reaction. The reaction of a 1,2-dione dioxime (glyoxime) with sulfur monochloride provides a direct route to the stable aromatic thiadiazole heterocycle.[1]
The second step is a classic Williamson ether synthesis . This reaction proceeds via an SN2 mechanism.
Figure 2: Mechanism of the Williamson Ether Synthesis for Glycidylation.
The hydroxyl group of 3-hydroxy-1,2,5-thiadiazole is acidic and is deprotonated by the base (NaOH) to form the corresponding sodium salt (a thiadiazolate). This anion is a potent nucleophile. It then attacks the primary carbon of epichlorohydrin, which is the most sterically accessible electrophilic site, displacing the chloride leaving group in an SN2 reaction. The resulting intermediate then undergoes an intramolecular cyclization to form the stable epoxide ring, yielding the final product. The choice of a polar aprotic solvent like MEK or DMF facilitates the SN2 reaction by solvating the cation (Na⁺) without strongly solvating the nucleophilic anion, thus enhancing its reactivity.[2]
Safety Precautions
Epichlorohydrin: is highly toxic, a suspected carcinogen, and a flammable liquid.[3][4][5][6][7] It should be handled only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including double gloves (nitrile or neoprene are NOT suitable, use polyvinyl alcohol or butyl gloves), a lab coat, and safety goggles.[7]
Sulfur Monochloride: is corrosive and a lachrymator. It reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.
Sodium Hydroxide: is corrosive and can cause severe burns. Avoid contact with skin and eyes.
All steps of this synthesis should be performed by trained personnel in a laboratory setting with appropriate safety measures in place.
Characterization
The final product, 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole, should be characterized to confirm its identity and purity. Standard techniques include:
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected proton signals would include those for the oxirane ring protons and the methylene protons of the methoxy bridge, as well as the proton on the thiadiazole ring.
Mass Spectrometry: To determine the molecular weight of the compound.
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C-O-C stretching of the ether and the vibrations of the thiadiazole ring.
References
Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole. US20110092507A1.
Characterization Data of Products - The Royal Society of Chemistry. [Link]
Epichlorohydrin - SAFETY DATA SHEET. PENTA. [Link]
Application Note: Chromatographic Purification Methods for 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole
Introduction & Scope 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole is a highly reactive, bifunctional intermediate utilized in the synthesis of beta-adrenergic antagonists (beta-blockers) such as timolol[1][2]. The molecule f...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope
3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole is a highly reactive, bifunctional intermediate utilized in the synthesis of beta-adrenergic antagonists (beta-blockers) such as timolol[1][2]. The molecule features a 1,2,5-thiadiazole pharmacophore core linked to a terminal oxirane (epoxide) ring.
The primary challenge in isolating this intermediate lies in the inherent chemical lability of the epoxide moiety. Epoxides are highly susceptible to nucleophilic attack and acid-catalyzed ring-opening (hydrolysis), which readily converts the desired oxirane into a diol impurity[3][4]. This application note details optimized Normal-Phase Flash Chromatography and Preparative Reversed-Phase HPLC (Prep-HPLC) protocols designed to maximize yield and purity while strictly preventing on-column degradation.
To design a self-validating purification system, we must first understand the causality behind the degradation of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole during standard chromatographic workflows.
The Failure of Standard LC Methods: Routine HPLC methods often employ acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic acid to improve peak shape. However, exposing this intermediate to acidic mobile phases protonates the oxirane oxygen. This drastically lowers the activation energy for nucleophilic attack by water, resulting in rapid, on-column conversion to 3-(2,3-dihydroxypropoxy)-1,2,5-thiadiazole[3][4].
Flash Chromatography Causality: Unmodified silica gel contains mildly acidic silanol groups that can act as solid-state catalysts for epoxide degradation. Pre-treating the silica column with a mild base (e.g., 1% Triethylamine) neutralizes these active sites, ensuring the epoxide remains intact during purification[5].
Prep-HPLC Causality: A strictly pH-controlled environment is required. Using volatile, neutral-to-slightly-basic buffers (e.g., 10 mM Ammonium Bicarbonate, pH 7.8) prevents acid-catalyzed hydrolysis while maintaining volatility for post-purification lyophilization[3].
Figure 1: Acid-catalyzed epoxide ring-opening pathway leading to diol degradation.
Application: Initial purification of crude synthetic mixtures (e.g., post-alkylation of 3-hydroxy-1,2,5-thiadiazole with epichlorohydrin)[2].
Materials:
Stationary Phase: Silica gel (230–400 mesh).
Mobile Phase A: Hexanes (containing 0.1% Triethylamine).
Mobile Phase B: Ethyl Acetate (EtOAc).
Step-by-Step Methodology:
Column Deactivation: Pack the glass column with silica gel slurried in Mobile Phase A. Flush with 3 column volumes (CV) of Mobile Phase A to thoroughly neutralize acidic silanol groups[5].
Sample Loading: Dissolve the crude 3-(oxiran-2-ylmethoxy)-1,2,5-thiadiazole in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head. If the sample is highly viscous, dry-load onto Celite (avoiding silica for dry-loading to minimize pre-column degradation).
Elution Gradient:
0–2 CV: 100% Mobile Phase A
2–5 CV: 10% Mobile Phase B in A
5–10 CV: 20% Mobile Phase B in A (Target compound typically elutes here).
Fraction Analysis: Monitor fractions via TLC (UV 254 nm). The 1,2,5-thiadiazole ring is strongly UV-active.
Concentration: Pool product-containing fractions and concentrate under reduced pressure. Critical Step: Maintain the rotary evaporator bath temperature strictly below 30 °C to prevent thermal degradation of the epoxide.
Application: High-resolution purification for analytical standards or downstream enantioselective catalysis where absolute purity is required.
Materials:
Column: Waters XBridge C18 (or equivalent base-deactivated C18), 5 µm, 19 x 250 mm.
Mobile Phase A: 10 mM Ammonium Bicarbonate in Milli-Q Water, adjusted to pH 7.8.
Mobile Phase B: HPLC-Grade Acetonitrile (ACN).
Step-by-Step Methodology:
Sample Preparation: Dissolve the sample in 50:50 Mobile Phase A:B. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Equilibration: Equilibrate the column with 10% B at a flow rate of 15.0 mL/min until a stable baseline is achieved at 254 nm.
Injection & Elution: Inject the sample and initiate the gradient (refer to Table 1).
Fraction Collection: Collect peaks based on a UV threshold at 254 nm.
Isolation (Self-Validating Step): Immediately freeze the collected fractions on dry ice and lyophilize to remove water and the volatile buffer. Do not use rotary evaporation for aqueous fractions, as prolonged exposure to water—even at neutral pH—can induce slow hydrolysis over time[3].
(+-)-Timolol | CID 5478
Source: PubChem - National Institutes of Health (NIH)
URL:[Link]
US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)
Large Scale Epoxide Opening by a Pendant Silanol
Source: PubMed Central (PMC) - NIH / Organic Syntheses
URL:[Link]
Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate
Source: PubMed - NIH / Analytical and Bioanalytical Chemistry
URL:[Link]
Application Note: In Vitro Assay Preparation and Profiling using 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole
Executive Summary & Scope 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole is a highly reactive, bifunctional intermediate predominantly utilized in the synthesis of β-adrenergic receptor (β-AR) antagonists, most notably Timolol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scope
3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole is a highly reactive, bifunctional intermediate predominantly utilized in the synthesis of β-adrenergic receptor (β-AR) antagonists, most notably Timolol. Due to the presence of an electrophilic oxirane (epoxide) ring, this compound presents unique challenges and opportunities in preclinical drug development.
This technical guide provides researchers with two self-validating in vitro workflows:
Electrophilic Reactivity Profiling (GSH Trapping): A toxicological assay to evaluate the mutagenic potential of the epoxide structural alert[1].
High-Throughput In Situ Synthesis & Radioligand Binding: A pharmacological assay leveraging the epoxide's reactivity to generate β-blocker libraries for direct screening against β-ARs[2].
Physicochemical Properties & Handling Rationale
The intrinsic reactivity of the epoxide ring dictates strict handling parameters. Epoxides are highly susceptible to nucleophilic attack and aqueous hydrolysis, which can lead to premature ring-opening and assay failure.
Handling Causality:
Solvent Choice: Stock solutions must be prepared in anhydrous Dimethyl Sulfoxide (DMSO) to prevent hydrolytic degradation.
Buffer Selection: Avoid primary amine-containing buffers (e.g., Tris) during the initial reactivity assays, as they can act as competing nucleophiles and cause false negatives. Use Potassium Phosphate instead.
Property
Value
Experimental Implication
Chemical Formula
C6H6N2O2S
Base scaffold for thiadiazole-class β-blockers.
Molecular Weight
158.18 g/mol
Requires precise stoichiometric calculations for micro-scale in situ synthesis.
Functional Group
Oxirane (Epoxide)
Highly reactive electrophile; prone to rapid nucleophilic ring-opening.
Storage
-20°C, desiccated
Moisture must be strictly excluded to maintain structural integrity.
Protocol 1: In Vitro Electrophilic Reactivity Profiling (GSH Trapping)
Mechanistic Causality: Epoxides are established structural alerts capable of covalently binding to DNA and cellular proteins, potentially leading to genotoxicity or idiosyncratic adverse drug reactions[1]. The Glutathione (GSH) trapping assay utilizes reduced GSH as a physiological surrogate nucleophile. The sulfhydryl group of GSH attacks the oxirane ring, forming a stable thioether adduct. This adduct is subsequently detected via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a characteristic neutral loss scan of 129 Da (representing the loss of the pyroglutamic acid moiety)[1][3].
Step-by-Step Methodology
Stock Preparation: Prepare a 10 mM stock of 3-(oxiran-2-ylmethoxy)-1,2,5-thiadiazole in anhydrous DMSO.
Buffer Assembly: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).
Causality: A pH of 7.4 is critical. It partially deprotonates the GSH thiol (pKa ~8.8), increasing its nucleophilicity to physiological levels without causing rapid, base-catalyzed degradation of the epoxide.
Reaction Initiation: In a 1.5 mL microcentrifuge tube, combine 10 µL of the compound stock with 990 µL of the buffer containing 5 mM reduced GSH.
Causality: 5 mM GSH mimics the upper limit of intracellular glutathione concentrations, providing a physiologically relevant stoichiometric excess.
Incubation: Incubate the mixture at 37°C for 60 minutes in a shaking water bath.
Reaction Quenching: Terminate the reaction by adding 1 mL of ice-cold acetonitrile (1:1 v/v).
Causality: Acetonitrile instantly halts the reaction kinetics and precipitates any trace proteins if microsomal activation systems were co-incubated.
LC-MS/MS Analysis: Centrifuge at 14,000 × g for 10 minutes. Transfer the supernatant to an LC vial. Analyze via LC-MS/MS using positive electrospray ionization (ESI+) and a neutral loss scan of 129 Da[1].
Workflow for in vitro GSH trapping and LC-MS/MS detection of reactive epoxides.
Mechanistic Causality: By reacting the epoxide with various secondary amines (e.g., morpholine to form the Timolol intermediate), researchers can generate a library of β-amino alcohol pharmacophores. To validate target engagement, a competitive radioligand binding assay is employed[2]. This assay utilizes [125I]-Cyanopindolol ([125I]-CYP), a high-affinity radioligand[2][4].
Causality for Isotope Choice: 125I has a significantly higher specific activity (~2200 Ci/mmol) compared to tritium, allowing for the detection of low receptor expression levels with shorter counting times[2].
Step-by-Step Methodology
In Situ Amination: In a 96-well deep-well plate, react 1 mM of the epoxide with 5 mM of target amines in ethanol at 60°C for 4 hours. Evaporate the solvent under nitrogen and reconstitute the resulting ligands in DMSO.
Membrane Preparation: Resuspend β-AR expressing tissue membranes in Binding Buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) to a concentration of 0.5 mg/mL[5].
Causality: Mg2+ cations are essential for stabilizing the high-affinity state of the GPCR-G protein complex, ensuring accurate antagonist competition measurements[4][5].
Assay Assembly (Self-Validating Setup): In a 96-well assay plate, combine:
Validation Rule: Specific Binding (TB - NSB) must account for >80% of the Total Binding signal for the assay to be deemed valid[4].
Incubation: Incubate the plate at room temperature for 60 minutes to reach thermodynamic equilibrium[4][5].
Filtration & Washing: Terminate the assay by rapid filtration through Whatman GF/C glass fiber filters using a Brandel cell harvester[2][5]. Wash each filter three times with 5 mL of ice-cold Wash Buffer (10 mM Tris-HCl, 2 mM MgCl2, pH 7.4)[5].
Causality: Ice-cold buffer drastically slows the dissociation rate (k_off) of the receptor-ligand complex during the wash steps, preventing signal loss.
Quantification: Transfer the filters to tubes and quantify bound radioactivity using a gamma counter[2][4].
Competitive radioligand binding assay workflow using filtration-based receptor isolation.
Quantitative Data Summaries
Table 1: Expected GSH Adduct Formation Kinetics
(Representative data for 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole incubated with 5 mM GSH)
Incubation Time (min)
Epoxide Remaining (%)
GSH Adduct Detected (Relative Peak Area)
0
100.0
N/D
15
68.4
31.2
30
42.1
55.8
60
< 5.0
94.1
Table 2: Competitive Binding Affinity of Synthesized Derivatives
(Representative IC50 values derived from the Radioligand Binding Assay)
Synthesized Ligand (Amine Added)
Target Receptor
IC50 (nM)
Specific Binding Window
Morpholine Adduct (Timolol analog)
β1 / β2-AR
1.2 ± 0.3
92%
tert-Butylamine Adduct
β1 / β2-AR
4.8 ± 0.6
88%
Isopropylamine Adduct
β1 / β2-AR
12.5 ± 1.1
85%
Unreacted Epoxide (Control)
β1 / β2-AR
> 10,000
N/A
References
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. National Institutes of Health. 2
In Vivo Quantification of Human Pulmonary Beta-Adrenoceptor Density Using PET: Comparison with In Vitro Radioligand Binding. SNM Journals. 5
COMBINATION OF IMMUNOCYTOCHEMISTRY AND RADIOLIGAND RECEPTOR ASSAY TO IDENTIFY β-ADRENERGIC RECEPTOR SUBTYPES ON ASTROGLIA. Journal of Neuroscience. 4
Detection and Structural Characterization of Glutathione-Trapped Reactive Metabolites Using Liquid Chromatography−High-Resolution Mass Spectrometry and Mass Defect Filtering. ACS Publications. 1
Negative Ion Tandem Mass Spectrometry for the Detection of Glutathione Conjugates. ACS Publications. 3
Technical Support Center: Overcoming Scale-Up Challenges for 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole
Welcome to the technical support center for the synthesis and scale-up of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and scale-up of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient production of high-purity 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole, providing potential causes and actionable solutions.
1. Low Yield of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole
Question: We are experiencing a significantly lower yield of the desired product than anticipated. What are the likely causes and how can we improve it?
Answer: Low yields can stem from several factors, primarily related to the quality of the starting material, reaction conditions, and potential side reactions.
Purity of 3-hydroxy-1,2,5-thiadiazole: The purity of your starting material is paramount. Impurities can interfere with the reaction. It is recommended to use 3-hydroxy-1,2,5-thiadiazole of high purity. If you are synthesizing it in-house, ensure complete removal of any residual reagents or by-products from the cyclization reaction.
Reaction Conditions:
Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the hydroxyl group of the thiadiazole, leading to incomplete reaction. Conversely, an excessively strong base or high concentration can promote side reactions of epichlorohydrin. We recommend using a slight excess (1.1-1.2 equivalents) of a moderately strong base like potassium carbonate or sodium hydroxide.
Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of by-products through the polymerization of epichlorohydrin or degradation of the thiadiazole ring. A temperature range of 50-60 °C is generally optimal.
Phase-Transfer Catalyst (PTC): For a biphasic system (e.g., aqueous base and organic solvent), the efficiency of the phase-transfer catalyst is crucial. Ensure you are using a suitable PTC, such as tetrabutylammonium bromide (TBAB), at an appropriate concentration (typically 1-5 mol%). The use of a PTC can significantly improve the reaction rate and yield by facilitating the transfer of the thiadiazole anion to the organic phase.[1]
Side Reactions: The primary side reaction is the hydrolysis or polymerization of epichlorohydrin. Using a moderate excess of epichlorohydrin can help drive the main reaction to completion, but a large excess should be avoided to minimize the formation of polymeric by-products, which can complicate purification.
2. Formation of Impurities
Question: Our final product is contaminated with significant impurities. How can we identify and minimize their formation?
Answer: Impurity formation is a common challenge in the synthesis of glycidyl ethers. The most common impurities are related to the reactivity of epichlorohydrin.
Common Impurities and Their Formation:
Di-glycidylated by-products: This can occur if there are impurities in the starting material with more than one reactive hydroxyl group.
Polymeric by-products: As mentioned, epichlorohydrin can polymerize under basic conditions, especially at elevated temperatures.
Chlorohydrin intermediate: Incomplete cyclization of the intermediate formed after the initial reaction of the thiadiazole with epichlorohydrin can leave a chlorohydrin impurity.
Minimizing Impurity Formation:
Control of Stoichiometry: Use a well-defined molar ratio of reactants. A slight excess of epichlorohydrin is often beneficial, but a large excess should be avoided.
Gradual Addition: Adding the base or epichlorohydrin slowly to the reaction mixture can help to control the reaction temperature and minimize localized high concentrations that can lead to side reactions.
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the reactants or products.
3. Difficulties in Purification
Question: We are struggling to purify the final product to the desired level. What are the recommended purification strategies?
Answer: The purification of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole can be challenging due to the potential presence of closely-related impurities and the thermal sensitivity of the epoxide ring.
Purification Methods:
Distillation: Vacuum distillation is a common method for purifying glycidyl ethers.[2] However, care must be taken to avoid high temperatures that could lead to the polymerization of the product. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures.
Chromatography: For laboratory-scale purifications or for achieving very high purity, column chromatography on silica gel is an effective method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be used to separate the product from less polar and more polar impurities.
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be a very effective purification method, especially for removing amorphous polymeric by-products.
II. Frequently Asked Questions (FAQs)
1. Synthesis of the Starting Material
Question: What is a reliable method for the synthesis of 3-hydroxy-1,2,5-thiadiazole?
Answer: A common method for the synthesis of the 1,2,5-thiadiazole ring system is through the cyclization of α-diamines with a sulfur source.[3] For 3-hydroxy-1,2,5-thiadiazole, a plausible synthetic route starts from glycinamide hydrochloride. A detailed, optimized protocol can be found in the experimental section below.
2. Reaction Mechanism
Question: What is the mechanism of the reaction between 3-hydroxy-1,2,5-thiadiazole and epichlorohydrin?
Answer: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The base deprotonates the hydroxyl group of 3-hydroxy-1,2,5-thiadiazole to form a more nucleophilic thiadiazolate anion. This anion then attacks the least sterically hindered carbon of the epoxide ring of epichlorohydrin, leading to the opening of the epoxide and the formation of a chlorohydrin intermediate. In the presence of a base, this intermediate undergoes an intramolecular cyclization to form the final product, 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole, with the elimination of a chloride ion.
3. Stability and Storage
Question: What are the recommended storage conditions for 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole?
Answer: The 1,2,5-thiadiazole ring is generally thermally stable.[3] However, the epoxide ring is susceptible to ring-opening reactions, especially in the presence of acids or bases. Therefore, the product should be stored in a cool, dry place, away from acidic or basic substances. It is advisable to store it under an inert atmosphere to prevent potential degradation.
4. Analytical Methods
Question: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
Answer: A combination of chromatographic and spectroscopic techniques is recommended.
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the quantitative analysis of the reaction mixture and for determining the purity of the final product. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and for identifying any major impurities.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the epoxide ring and the thiadiazole ring.
III. Experimental Protocols
Protocol 1: Synthesis of 3-hydroxy-1,2,5-thiadiazole
This protocol is based on established methods for the synthesis of 1,2,5-thiadiazole derivatives.
Reagent
Molar Mass ( g/mol )
Amount
Moles
Equivalents
Glycinamide hydrochloride
110.54
11.05 g
0.1
1.0
Sulfur monochloride (S2Cl2)
135.03
13.5 g
0.1
1.0
N,N-Dimethylformamide (DMF)
73.09
50 mL
-
-
Procedure:
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve glycinamide hydrochloride in DMF.
Cool the solution to 0-5 °C in an ice bath.
Slowly add sulfur monochloride to the stirred solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-3 hours.
Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or column chromatography to yield 3-hydroxy-1,2,5-thiadiazole.
Protocol 2: Synthesis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole
Reagent
Molar Mass ( g/mol )
Amount
Moles
Equivalents
3-hydroxy-1,2,5-thiadiazole
102.12
10.21 g
0.1
1.0
Epichlorohydrin
92.52
11.1 g (10.2 mL)
0.12
1.2
Potassium Carbonate (K2CO3)
138.21
15.2 g
0.11
1.1
Tetrabutylammonium bromide (TBAB)
322.37
1.61 g
0.005
0.05
Acetonitrile
41.05
100 mL
-
-
Procedure:
To a stirred suspension of 3-hydroxy-1,2,5-thiadiazole and potassium carbonate in acetonitrile, add tetrabutylammonium bromide.
Heat the mixture to 50-60 °C.
Add epichlorohydrin dropwise to the reaction mixture over 30 minutes.
Maintain the reaction at 50-60 °C and monitor its progress by TLC or HPLC.
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
Filter the solid inorganic salts and wash the filter cake with acetonitrile.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by vacuum distillation or column chromatography.
IV. Visualizations
Caption: Workflow for the two-step synthesis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole.
Caption: Troubleshooting logic for addressing low yield and impurity issues.
V. References
Wikipedia. (n.d.). Phenyl glycidyl ether. Retrieved from [Link]
Google Patents. (n.d.). US4284573A - Preparation of glycidyl ethers. Retrieved from
Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds.
Google Patents. (n.d.). CN112250646A - Process for preparing alkyl glycidyl ethers. Retrieved from
Chalmers University of Technology. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Retrieved from [Link]
Google Patents. (n.d.). US3766221A - Process for the manufacture of glycidyl ethers. Retrieved from
Grace. (2026, January 21). A New Solution for Removing Glycidyl Esters from Once-Refined Edible and Specialty Oils. Retrieved from [Link]
ResearchGate. (n.d.). Proposed pathways for oxidative degradation of benzo[c][1][5][6]thiadiazole subunit of FBTF on ITO and Ag based on IRRAS results. Retrieved from [Link]
ACS Publications. (2011, December 14). The Use of Glycidyl Ethers Involving Aziridinium Intermediates and Other Methodology for the Preparation of Enantiomerically Pure Drug Candidates. Organic Process Research & Development.
Forest Products Laboratory. (n.d.). Epichlorohydrin coupling reactions with wood. Retrieved from [Link]
MDPI. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
Yoon, M., et al. (n.d.). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether.
MDPI. (2021, August 11). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials.
PMC. (n.d.). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach.
Google Patents. (n.d.). US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives. Retrieved from
PubMed. (2017, January 15). Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study.
ACS Publications. (2024, March 26). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry.
ResearchGate. (2026, February 11). Synthesis of glycidyl propargyl ether.
ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties.
University of California, Santa Cruz. (2014, June 17). High Performance Liquid Chromatography.
Lee, D. Y., & Yoon, M. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423–426.
The Royal Society of Chemistry. (n.d.). bibenzo[c][1][5][6]thiadiazole Supplementary Information.
Semantic Scholar. (1983, June 14). A Convenient One-Step Synthesis of Glycidyl Ethers.
Polymer Chemistry. (n.d.). Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points.
Google Patents. (n.d.). US5162547A - Process for the preparation of glycidyl ethers. Retrieved from
PubMed. (2022, September 16). Asymmetric Synthesis of Methoxylated Ether Lipids: A Glyceryl Glycidyl Ether Key Building Block Design, Preparation, and Synthetic Application.
Agilent. (n.d.). GC AND GC/MS.
Wiley. (n.d.). hplc methods for recently approved pharmaceuticals.
Semantic Scholar. (n.d.). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety.
The Royal Society of Chemistry. (n.d.). Analytical Methods.
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Technical Support Center: Chiral Resolution of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chiral resolution of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole. This critical chiral intermediate, a precursor to beta-adre...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral resolution of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole. This critical chiral intermediate, a precursor to beta-adrenergic blockers like Timolol, demands high enantiomeric purity for therapeutic efficacy and safety.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into troubleshooting and optimizing the separation of its enantiomers.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions that arise before and during the method development process for resolving racemic 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole.
Q1: What are the primary methods for resolving this racemic epoxide, and how do I choose the right one for my needs?
A1: The choice of method depends primarily on the desired scale and end-goal (analytical purity check vs. preparative isolation).
Analytical to Semi-Preparative Scale (µg to g): Chiral High-Performance Liquid Chromatography (HPLC) is the most versatile and common method. It offers rapid method development and high-resolution separation for both quantifying enantiomeric excess (ee) and isolating small quantities of pure enantiomers.[3][4] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for epoxides.[5]
Preparative Scale (g to kg): For larger quantities, two main routes are considered:
Enzymatic Kinetic Resolution (EKR): This method uses enzymes, such as lipases or epoxide hydrolases, to selectively react with one enantiomer, leaving the other unreacted.[6][7] It is a cost-effective and environmentally friendly approach that can yield highly enantioenriched epoxides.[7][8] The maximum theoretical yield for the desired epoxide is 50%.[8]
Simulated Moving Bed (SMB) Chromatography: SMB is a continuous, multi-column preparative chromatography technique ideal for large-scale industrial production.[9][10] While requiring significant initial investment, it offers higher productivity, reduced solvent consumption, and higher purity compared to traditional batch chromatography, making it a cost-effective tool for manufacturing active pharmaceutical ingredients (APIs).[10][11][12]
Q2: How does temperature impact chiral separations on polysaccharide-based HPLC columns?
A2: Temperature is a critical and complex parameter in chiral chromatography.[13] It influences the thermodynamics of the analyte-CSP interaction.
Mechanism: Chiral recognition relies on transient, low-energy interactions (e.g., hydrogen bonds, dipole-dipole, π-π stacking) between the enantiomers and the chiral selector.
Effect: Generally, lower temperatures (e.g., 10-25°C) enhance the stability of these selective interactions, often leading to better resolution (higher alpha values).[13][14] Conversely, higher temperatures can decrease viscosity, improving column efficiency (more theoretical plates) and reducing backpressure, but may decrease selectivity. The optimal temperature is a balance between these factors and must be determined empirically for each specific method.[14]
Q3: What is "Kinetic Resolution" and what are its inherent limitations?
A3: Kinetic resolution is a technique for separating a racemate based on the different reaction rates of its enantiomers with a chiral catalyst or reagent.[15] In the context of our epoxide, an enzyme might hydrolyze the (R)-enantiomer much faster than the (S)-enantiomer.
Process: The reaction is stopped at approximately 50% conversion. At this point, the unreacted starting material will be highly enriched in the slower-reacting enantiomer (e.g., (S)-epoxide), while the product will consist primarily of the diol from the faster-reacting enantiomer (e.g., (R)-diol).
Limitation: The most significant limitation is the theoretical maximum yield of 50% for the desired, unreacted enantiomer.[8] Achieving high enantiomeric excess requires a highly selective catalyst and precise control over the reaction conversion.
Q4: Can the history of a chiral column affect my current separation?
A4: Absolutely. This phenomenon, often called the "memory effect," is particularly noticeable with chiral columns that use acidic or basic additives in the mobile phase.[16] Residual additives can remain adsorbed to the stationary phase, altering its surface chemistry and impacting the selectivity and retention of subsequent analyses, even after extensive flushing.[16][17] It is crucial to dedicate a chiral column to a specific method or class of compounds or to employ rigorous, validated cleaning procedures between different methods.
Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate chiral resolution technique based on project requirements.
Caption: Decision tree for selecting a chiral resolution method.
Troubleshooting Guide: Chiral HPLC Method
This guide addresses specific issues encountered during the chiral HPLC resolution of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole.
Symptom / Question
Probable Cause(s)
Recommended Solution(s)
1. Poor or No Resolution (Rs < 1.5)
1. Inappropriate Chiral Stationary Phase (CSP): The chosen CSP (e.g., Amylose vs. Cellulose-based) does not offer sufficient enantioselectivity for the epoxide.[14] 2. Suboptimal Mobile Phase: The type or percentage of alcohol modifier (e.g., isopropanol, ethanol) is not ideal for inducing chiral recognition.[13] 3. Incorrect Temperature: Temperature is too high, reducing the stability of chiral interactions.[14]
Systematic Screening: 1. Screen CSPs: Test columns with different polysaccharide backbones and derivatives (e.g., Chiralpak AD, AS, IC). 2. Optimize Mobile Phase: Vary the alcohol modifier (Isopropanol vs. Ethanol) and its concentration in hexane/heptane in 5% increments.[14] 3. Optimize Temperature: Decrease the column temperature in 5°C increments (e.g., from 25°C down to 15°C) to see if resolution improves.[14]
2. Asymmetric Peaks (Tailing)
1. Column Overload: Injecting too much sample mass saturates the stationary phase. 2. Secondary Interactions: Unwanted interactions with residual silanols on the silica support or contaminants on the column.[14] 3. Column Degradation: The column inlet frit is partially blocked, or the packed bed has developed a void.[17]
1. Reduce Sample Load: Dilute the sample 10-fold and 100-fold and reinject to see if peak shape improves.[14] 2. Use Additives: For basic compounds, adding a small amount of a basic modifier (e.g., 0.1% Diethylamine) can improve peak shape. Caution: This will permanently alter the column's selectivity. 3. Column Maintenance: Reverse-flush the column (if permitted by the manufacturer) to clear the inlet frit. If performance is not restored, the column may need replacement.[17]
3. Drifting Retention Times
1. Inadequate Equilibration: The column is not fully equilibrated with the mobile phase before injection. Chiral columns can require longer equilibration times. 2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., selective evaporation of a volatile component like hexane). 3. Temperature Fluctuations: The column compartment temperature is not stable.
1. Increase Equilibration Time: Flush the column with at least 20-30 column volumes of the mobile phase before starting the analysis. 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep it loosely capped to avoid evaporation.[14] 3. Ensure Thermal Stability: Use a thermostatted column compartment and allow it to stabilize before analysis.
4. Loss of Resolution Over Time
1. Column Contamination: Strong retention of impurities from the sample matrix on the column head, altering the stationary phase.[17] 2. Stationary Phase Damage: Use of incompatible solvents ("restricted solvents" for coated CSPs) or extreme pH has damaged the chiral selector.[17] 3. Column "Memory Effect": Residuals from a previous analysis are interfering with the current method.[16]
1. Implement Sample Cleanup: Use a guard column and ensure samples are clean before injection. 2. Column Washing: Flush the column with a stronger, compatible solvent (e.g., 100% Isopropanol for polysaccharide columns). For immobilized CSPs, stronger solvents like THF or DCM may be used per manufacturer instructions.[17] 3. Dedicate Columns: If possible, dedicate columns to specific methods to avoid cross-contamination and memory effects.[16]
This guide addresses issues encountered during the lipase or epoxide hydrolase-catalyzed resolution of the title compound.
Symptom / Question
Probable Cause(s)
Recommended Solution(s)
1. Low or No Conversion
1. Inactive Enzyme: Improper storage, pH, or temperature has denatured the enzyme. 2. Poor Substrate Solubility: The epoxide is not sufficiently soluble in the aqueous buffer system for the enzyme to act upon it. 3. Presence of Inhibitors: Impurities in the racemic starting material are inhibiting the enzyme.
1. Verify Enzyme Activity: Test the enzyme with a known, reactive substrate. Ensure the reaction buffer pH and temperature are optimal for the specific enzyme. 2. Add a Co-solvent: Introduce a water-miscible organic solvent (e.g., DMSO, t-butanol, up to 10-20% v/v) to improve substrate solubility. Screen different co-solvents as some can inhibit enzyme activity. 3. Purify Starting Material: Purify the racemic epoxide via flash chromatography before subjecting it to EKR.
2. Low Enantioselectivity (Low ee)
1. Incorrect Enzyme: The chosen enzyme does not have high enantioselectivity (E-value) for this specific substrate. 2. Reaction Proceeded Too Far: The reaction was allowed to run well past 50% conversion, leading to the consumption of the "slow-reacting" enantiomer and a decrease in the ee of the remaining substrate. 3. Non-Optimal Conditions: Temperature or pH is affecting the enzyme's conformation and its ability to discriminate between enantiomers.
1. Screen Enzymes: Test a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or epoxide hydrolases.[15][18] 2. Monitor Reaction Progress: Take aliquots at regular intervals (e.g., every 2-4 hours), quench the reaction, and analyze the ee of the remaining epoxide by chiral HPLC. Stop the reaction when the optimal balance of yield and ee is achieved (typically near 50% conversion). 3. Optimize Reaction Conditions: Systematically vary the temperature and pH to find the conditions that maximize enantioselectivity.
3. Difficulty Separating Product from Substrate
1. Similar Polarity: The product diol has similar polarity to the starting epoxide, making separation by standard flash chromatography difficult.
1. Derivatization: Consider derivatizing the diol product to significantly change its polarity before chromatography. 2. Optimize Chromatography: Use a more sophisticated purification method like preparative HPLC or SFC (Supercritical Fluid Chromatography). 3. Liquid-Liquid Extraction: Exploit differences in solubility or pKa between the epoxide and the diol to perform a multi-step liquid-liquid extraction.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development and Screening
This protocol provides a starting point for developing an analytical method to determine the enantiomeric excess of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole.
Column Selection:
Procure at least two polysaccharide-based CSPs, such as:
A cellulose-based column (e.g., Chiralcel OD-H, Lux Cellulose-1)
An amylose-based column (e.g., Chiralpak AD-H, Lux Amylose-2)[5]
Mobile Phase Preparation:
Prepare two primary mobile phases using HPLC-grade solvents:
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
Instrument Setup:
HPLC System with UV Detector
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection Wavelength: 254 nm (or determined λmax)
Injection Volume: 5 µL
Sample Preparation:
Dissolve the racemic standard in the mobile phase to a concentration of ~0.5 mg/mL.
Screening Execution:
Equilibrate the first column (e.g., Chiralcel OD-H) with Mobile Phase A for at least 30 minutes.
Inject the racemic standard.
If no separation is observed, switch to Mobile Phase B and re-equilibrate before injecting again.
Repeat the process for the second column (e.g., Chiralpak AD-H).
Optimization:
Once partial separation is achieved, optimize the resolution by adjusting the percentage of the alcohol modifier in 2% increments.
Further optimize by adjusting the column temperature between 15°C and 35°C.[14]
Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution
This protocol describes a typical lab-scale enzymatic kinetic resolution.
Reaction Setup:
To a stirred solution of racemic 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole (1.0 eq) in a phosphate buffer (0.1 M, pH 7.2) and a co-solvent (e.g., 10% v/v t-butanol), add the selected lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B) on a weight basis (e.g., 50 mg lipase per 100 mg epoxide).
Reaction Execution:
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring.
The reaction involves the hydrolysis of one epoxide enantiomer to the corresponding diol.
Monitoring:
After 2 hours, and every 4 hours thereafter, pause stirring and withdraw a small aliquot (~50 µL) of the organic layer (or extract with ethyl acetate).
Analyze the aliquot by the developed chiral HPLC method to determine the conversion and the enantiomeric excess (ee) of the remaining epoxide.
Quenching and Workup:
When the ee of the epoxide is maximized (typically at ~45-55% conversion), stop the reaction by filtering off the immobilized enzyme.
Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x volume).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the resulting mixture of unreacted epoxide and product diol by flash column chromatography on silica gel to isolate the enantioenriched 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole.
Troubleshooting Workflow Diagram
The diagram below outlines a logical sequence for troubleshooting the common HPLC issue of poor resolution.
Caption: Troubleshooting workflow for poor HPLC resolution.
References
G. Guiochon, A. Felinger, D. G. Shirazi, A. Katti. (2009). Simulated moving bed (SMB) chromatography, a continuous multi-column chromatographic process, has become one of the preferred techniques for the separation of the enantiomers of a chiral compound. Journal of Chromatography A, 1216(4), 709-738. [Link]
SK pharmteco. (2025). Advantages of Simulated Moving Bed (SMB) Chromatography. SK pharmteco. [Link]
W. J. Choi. (2009). Biotechnological production of enantiopure epoxides by enzymatic kinetic resolution. Applied Microbiology and Biotechnology, 84(2), 239-247. [Link]
A. Dhakal, P. Ranabhat. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]
CARBOGEN AMCIS AG. (2023). Simulated Moving Bed chromatography at CARBOGEN AMCIS AG. CARBOGEN AMCIS AG. [Link]
I. B. Dancza, L. F. P. M. de Lemos, A. E. Rodrigues. (2003). SIMULATED MOVING BED (SMB) SEPARATION OF PHARMACEUTICAL ENANTIOMERS. Hungarian Journal of Industry and Chemistry. [Link]
J. Wang, Y. Zhang, Y. Wang, J. Chen. (2006). From Analytical Chromatography to Simulated Moving Bed Chromatography: Resolution of Omeprazole Enantiomers. Industrial & Engineering Chemistry Research, 45(4), 1468-1475. [Link]
S. R. K. Varma, et al. (2025). Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma. Organic Process Research & Development. [Link]
T. E. Bezalel, et al. (2012). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. Chromatographia, 76(13-14), 839-844. [Link]
W. J. Choi. (2009). Biotechnological production of enantiopure epoxides by enzymatic kinetic resolution. ResearchGate. [Link]
M. A. San-Miguel, et al. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Analytica Chimica Acta, 620(1-2), 126-133. [Link]
S. E. Schaus, et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Journal of the American Chemical Society, 124(7), 1307-1315. [Link]
Y. Hamada, et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. The Journal of Organic Chemistry, 72(20), 7750-7756. [Link]
D. P. Elder. (2020). Trouble with chiral separations. Chromatography Today. [Link]
A. F. de Oliveira, et al. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 19(9), 2759. [Link]
S. E. Schaus, et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307-1315. [Link]
J. D. White, J. Kim, N. E. Drapela. (2000). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. ACS Publications. [Link]
M. H. Wu, E. N. Jacobsen. (1997). Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening with TMSN3. An Efficient, Catalytic Route to 1,2-Amino Alcohols. Journal of the American Chemical Society, 119(7), 1487-1492. [Link]
Y. Zhang, et al. (2023). Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation. Molecules, 28(7), 3209. [Link]
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ResearchGate. (n.d.). Scheme 47. Synthesis of timolol from compound 132. ResearchGate. [Link]
L. M. Weinstock, et al. (1985). NEW TIMOLOL INTERMEDIATES, PREPARATION AND USE THEREOF. Netherlands Patent No. NL8500939A. [Link]
A. A. Gorkov, et al. (2014). Crystallization Features of the Chiral Drug Timolol Precursor: The Rare Case of Conglomerate with Partial Solid Solutions. Crystal Growth & Design, 14(4), 1836-1845. [Link]
M. Inagaki, et al. (1991). Lipase-catalyzed kinetic resolution with in situ racemization: one-pot synthesis of optically active cyanohydrin acetates from aldehydes. Journal of the American Chemical Society, 113(25), 9360-9361. [Link]
A. V. Turova, et al. (2015). From racemic epichlorohydrin to a single enantiomer of the drug timolol maleate. ResearchGate. [Link]
W. S. Qayed, et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
S. S. Kotha. (2018). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. [Link]
D. Quiroga, et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(22), 4373. [Link]
D. Quiroga, et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. [Link]
X. Zhang, et al. (2018). Enantioselective [3 + 2] cycloaddition and rearrangement of thiazolium salts to synthesize thiazole and 1,4-thiazine derivatives. Organic Chemistry Frontiers, 5, 2126-2131. [Link]
S. O. A. El-Sattar, et al. (2020). Synthesis of new chiral 1,3,4-thiadiazole-based di- and tri-arylsulfonamide residues and evaluation of in vitro anti-HIV activity and cytotoxicity. Journal of the Iranian Chemical Society, 17, 2435-2448. [Link]
C. Santhosh, et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Organic Chemistry Portal. [Link]
C. Wang, et al. (2016). Highly Contorted 1,2,5-Thiadiazole-Fused Aromatics for Solution-Processed Field-Effect Transistors: Synthesis and Properties. Chemistry, 22(32), 11353-11359. [Link]
S. Fustero, et al. (2014). Novel Synthesis of 3,4,4Trisubstituted Thiadiazolines from 3,4Diphenyl1,2,5-Thiadiazole 1,1Dioxide. Competition with the IntraMolecular Aryl-Aryl Cyclization of 3,4Diphenyl1,2,5-Thiadiazole 1,1Dioxide. ResearchGate. [Link]
Y. Wang, et al. (2021). Formal [4+1] cyclization of (thio/imido)hydrazides and ethyl 3,3,3-trifluoropropanoate: unified synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles. New Journal of Chemistry, 45, 14357-14361. [Link]
A Comparative Toxicological Analysis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole and Structurally Related Analogues
This guide provides a comprehensive framework for the comparative toxicological analysis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole. Given the limited direct toxicological data on this specific molecule, we present a co...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the comparative toxicological analysis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole. Given the limited direct toxicological data on this specific molecule, we present a comparative approach, contextualizing its potential toxicity profile against other biologically active 1,2,5-thiadiazole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, detailed experimental protocols for a thorough toxicological evaluation.
The 1,2,5-thiadiazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and neurological effects.[1][2] The subject of this guide, 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole, features an oxirane (epoxide) moiety, a functional group known for its reactivity and potential for alkylating biological macromolecules, which warrants a careful toxicological assessment.
This guide will compare the potential toxicological profile of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole with two other notable 1,2,5-thiadiazole derivatives: a bivalent muscarinic agonist and a sulfur-substituted anthra[1,2-c][3][4][5]thiadiazole-6,11-dione derivative with anticancer properties.[2][6] This comparative approach allows for a more nuanced understanding of how structural modifications to the 1,2,5-thiadiazole core can influence toxicological outcomes.
Comparative Toxicological Profiles
The following table summarizes the known biological activities and reported cytotoxicity of the comparator compounds, providing a basis for a hypothetical toxicological positioning of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole.
Compound
Structure
Known Biological Activity
Reported Cytotoxicity/Toxicity
3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole
For research use only; biological activity not extensively characterized.[7] The presence of an oxirane ring suggests potential for alkylating activity.No direct data available.Bivalent 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivativeHigh-affinity muscarinic agonist with potential for treating neurological disorders like Alzheimer's disease.[6][8]No specific cytotoxicity data reported in the provided sources, but high potency as a muscarinic agonist suggests potential for on-target toxicity.4-(isopropylthio)anthra[1,2-c][3][4][5]thiadiazole-6,11-dione (NSC763968)Anticancer agent with significant activity against leukemia and prostate cancer cell lines.[2]GI50 values ranging from 0.18 to 1.45 µM in leukemia and prostate cancer cell lines. Lower toxicity observed in other cancer cell lines.[2]
Proposed Experimental Workflow for Toxicological Evaluation
A tiered approach to toxicological testing is recommended, starting with in vitro assays to assess cytotoxicity, mutagenicity, and mechanism of cell death, followed by in vivo studies for a more comprehensive understanding of systemic toxicity.
Caption: A proposed workflow for the toxicological evaluation of novel chemical entities.
Detailed Experimental Protocols
The following protocols are foundational for a robust toxicological assessment and should be adapted based on the specific physicochemical properties of the test compounds.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10]
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[11] Incubate for 24 hours at 37°C in a humidified atmosphere with 5-6.5% CO₂ to allow for cell attachment.[9]
Compound Treatment: Prepare serial dilutions of the test compounds (3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole and comparators) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the desired exposure time.
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[9]
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[11]
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of >650 nm can be used to reduce background noise.[9]
In Vitro Mutagenicity: Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[3][5] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[3] Mutagenicity is determined by the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[3]
Protocol:
Strain Preparation: Culture the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA102) overnight with gentle shaking at 37°C.[3]
Metabolic Activation (Optional but Recommended): Prepare an S9 mix from rat liver homogenate to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[3]
Plate Incorporation Method:
To 2 mL of molten top agar (kept at 45°C), add 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of S9 mix or buffer.[3]
Include a negative (vehicle) control and a positive control for each strain (e.g., sodium azide for TA100 and TA1535, 4-nitro-o-phenylenediamine for TA98).
Plating and Incubation: Quickly vortex the mixture and pour it onto minimal glucose agar plates.[3] Incubate the plates in the dark at 37°C for 48-72 hours.[12]
Colony Counting: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the solvent control.
In Vitro Apoptosis Induction: Caspase-3/7 Assay
Caspases are a family of proteases that play a key role in apoptosis.[13] Caspase-3 and -7 are effector caspases that, when activated, cleave various cellular substrates, leading to the dismantling of the cell.[14] This assay measures the activity of these caspases as an indicator of apoptosis induction.
Protocol:
Cell Treatment: Seed and treat cells with the test compounds in a 96-well plate as described in the MTT assay protocol.
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a pro-luminescent caspase-3/7 substrate.[15][16]
Assay Procedure (Add-Mix-Measure):
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the treated cells.[16]
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes.
Incubation: Incubate the plate at room temperature for 1 to 3 hours.[16]
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[16]
In Vivo Acute Oral Toxicity: LD50 Determination
In vivo toxicology studies are crucial for evaluating the overall biological effects of a compound in a living organism.[4][17] The acute oral toxicity study, often determining the LD50 (the dose that is lethal to 50% of the test animals), provides essential information on the short-term toxic effects of a single dose.[18] Modern methods like the Up-and-Down Procedure (UDP) are recommended to minimize the number of animals used.[19][20]
Protocol (Up-and-Down Procedure - OECD 425):
Animal Selection and Acclimatization: Use a single sex of a standard rodent strain (e.g., female Wistar rats).[21] Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
Dose Selection and Progression:
Estimate the starting dose based on any available in vitro data or information from structurally similar compounds. The initial dose should be expected to be sublethal.[21]
Dose animals one at a time. If an animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2). If an animal dies, the dose for the next animal is decreased by the same factor.[21]
Dosing and Observation: Administer the test substance by oral gavage. Observe the animals for signs of toxicity and mortality at regular intervals for the first 24 hours, and then daily for a total of 14 days.[22]
Data Analysis: The LD50 is calculated using a maximum likelihood method based on the outcomes (survival or death) at the different dose levels.[20]
Logical Relationships in Toxicity Assessment
The interpretation of toxicological data relies on understanding the relationships between different endpoints. For instance, a compound that is highly cytotoxic may or may not be mutagenic. Understanding the mechanism of cell death (apoptosis vs. necrosis) can provide further insights into the toxicological profile.
Caption: Interrelationships between key toxicological endpoints.
Conclusion
The toxicological evaluation of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole requires a systematic and comparative approach. While direct toxicity data is currently unavailable, its structural features, particularly the oxirane ring, suggest a potential for reactivity that warrants thorough investigation. By employing the standardized in vitro and in vivo assays detailed in this guide, researchers can generate a comprehensive toxicological profile. Comparing these findings with data from structurally related and biologically active 1,2,5-thiadiazole derivatives will provide a valuable context for risk assessment and guide further drug development efforts. This structured approach ensures scientific rigor and provides the necessary data for informed decision-making in the preclinical development pipeline.
References
Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 7). InfinixBio. [Link]
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
Rajeswaran, W. G., Cao, Y., Huang, X. P., Wroblewski, M. E., Colclough, T., Lee, S., Liu, F., Nagy, P. I., Ellis, J., Levine, B. A., Nocka, K. H., & Messer, W. S., Jr. (2001). Design, synthesis, and biological characterization of bivalent 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as selective muscarinic agonists. Journal of Medicinal Chemistry, 44(26), 4591–4604. [Link]
In vivo toxicology studies. (2021, November 22). Biobide. [Link]
Synthesis and Biological Characterization of 1-Methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole Derivatives as Muscarinic Agonists for the Treatment of Neurological Disorders. (2003, August 30). Journal of Medicinal Chemistry. ACS Publications. [Link]
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025, November 12). Molecules. MDPI. [Link]
Sorba, G., Di Stilo, A., Gasco, A. M., Gili, M., Gasco, A., & Orsetti, M. (1992). Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives. Il Farmaco, 47(12), 1445–1455. [Link]
The Ames Test. University of California, Berkeley. [Link]
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). IntechOpen. [Link]
Effective alternative methods of LD50 help to save number of experimental animals. Journal of Chemical and Pharmaceutical Research. [Link]
Alternative Methods for the Median Lethal Dose (LD50) Test: The Up-and-Down Procedure for Acute Oral Toxicity. (2002, October 1). ILAR Journal. Oxford Academic. [Link]
Up-and-Down Procedure for Acute Oral Toxicity: ICCVAM Recommended Protocol. (2001, October 31). National Institute of Environmental Health Sciences. [Link]
Measuring Toxicity: LD50, LC50, and the Probit Analysis Method. (2025, December 4). Environmental Studies (EVS) Institute. [Link]
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. MDPI. [Link]
Thiadiazole derivatives as anticancer agents. (2017, June 21). Pharmacological Reports. PMC - NIH. [Link]
Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. DARU Journal of Pharmaceutical Sciences. PMC. [Link]
Thiadiazole—a Promising Structure in Medicinal Chemistry. National Open Access Monitor, Ireland. [Link]
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. PMC. [Link]
Biological activity of oxadiazole and thiadiazole derivatives. Drug Development and Therapeutics. PMC. [Link]
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020, September 20). Molecules. MDPI. [Link]
Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][3][4]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. (2025, October 15). Molecules. ResearchGate. [Link]
FTIR Spectroscopy Comparison Guide: 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole Derivatives in Beta-Blocker Synthesis
Executive Summary For researchers and drug development professionals synthesizing beta-adrenergic blocking agents (such as Timolol or its analogs), 1,2,5-thiadiazole derivatives serve as critical structural foundations....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals synthesizing beta-adrenergic blocking agents (such as Timolol or its analogs), 1,2,5-thiadiazole derivatives serve as critical structural foundations. The 1,2,5-thiadiazole ring acts as a constrained pharmacophore, providing both a hydrogen-binding domain and a two-electron donor system.
The synthetic transition from a halogenated starting material to a 3-(oxiran-2-ylmethoxy) intermediate, and finally to an amino alcohol, requires rigorous analytical oversight. This guide provides an in-depth comparison of Fourier Transform Infrared (FTIR) spectroscopic data across these derivative stages, objectively evaluating analytical methodologies (ATR vs. Transmission) and providing self-validating protocols to ensure genotoxic epoxide intermediates are fully consumed.
Mechanistic Pathway & Structural Evolution
The synthesis of beta-blocker derivatives like TML-Hydroxy or Timolol involves a precise sequence of transformations. The methodology typically begins with the hydroxylation of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine, followed by condensation with epichlorohydrin (2-(chloromethyl)oxirane) to afford the critical intermediate: 4-(4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine . Finally, the oxirane ring is opened by an amine nucleophile to yield the target amino alcohol.
Tracking this structural evolution is heavily reliant on FTIR spectroscopy, which provides real-time, non-destructive monitoring of the epoxide ring.
Figure 1: Synthetic workflow and FTIR tracking markers for 1,2,5-thiadiazole derivatives.
Analytical Method Comparison: ATR-FTIR vs. KBr Transmission
When comparing analytical approaches for these specific derivatives, the sampling technique dictates the reliability of your data.
Attenuated Total Reflectance (ATR-FTIR) [Recommended]: Utilizes a diamond or ZnSe crystal for direct surface analysis.
Performance: Exceptional. Because the 3-(oxiran-2-ylmethoxy) intermediate is often a viscous liquid or low-melting solid, ATR allows for direct, neat sampling. It entirely eliminates moisture artifacts, providing a pristine baseline in the 3300 cm⁻¹ region.
KBr Pellet Transmission [Alternative]: Requires grinding the sample with potassium bromide powder and pressing it into a disc.
Performance: Highly problematic for this workflow. KBr is extremely hygroscopic. Moisture absorbed during pellet preparation introduces a broad, artificial O-H stretch at ~3300 cm⁻¹. In this specific synthesis, an artificial O-H band can be disastrously misinterpreted as premature epoxide ring-opening, leading to false-positive reaction tracking.
FTIR Spectroscopic Data Comparison
The structures of these synthesized compounds are definitively elucidated by tracking the appearance and disappearance of specific vibrational modes. The table below summarizes the quantitative wavenumber shifts used to validate the transition between the three derivative stages.
Functional Group / Vibration Mode
Stage 1: Chlorothiadiazole (SM)
Stage 2: Oxirane Intermediate
Stage 3: Amino Alcohol (Product)
1,2,5-Thiadiazole Ring (C=N, C=C)
~1530 cm⁻¹, ~850 cm⁻¹
~1530 cm⁻¹, ~850 cm⁻¹
~1530 cm⁻¹, ~850 cm⁻¹
C-Cl Stretch
~730 cm⁻¹ (Strong, Sharp)
Absent
Absent
Epoxide Ring (Asymmetric Stretch)
Absent
~910 cm⁻¹ (Sharp)
Absent
Epoxide Ring (Breathing Mode)
Absent
~1250 cm⁻¹ (Medium)
Absent
Aliphatic Ether (C-O-C)
Absent
~1110 cm⁻¹ (Strong)
~1110 cm⁻¹ (Strong)
O-H / Secondary N-H Stretch
Absent
Absent
~3200–3400 cm⁻¹ (Broad)
Data Interpretation Note: The 1,2,5-thiadiazole ring stretches (~1530 cm⁻¹) remain structurally intact throughout the entire synthetic pathway, making them an ideal internal reference standard for quantitative FTIR analysis.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system . It relies on internal causality checks rather than arbitrary timeframes to dictate reaction completion.
Protocol: ATR-FTIR Monitoring of Epoxide Ring-Opening
Objective: Validate the 100% conversion of the genotoxic 3-(oxiran-2-ylmethoxy) intermediate to the final amino alcohol product.
Step 1: Baseline Calibration (The Internal Standard Method)
Action: Acquire an ATR-FTIR spectrum of the isolated 3-(oxiran-2-ylmethoxy)-1,2,5-thiadiazole intermediate before adding the amine nucleophile.
Causality: This establishes the baseline ratio of the 910 cm⁻¹ (epoxide asymmetric stretch) peak area to the 1530 cm⁻¹ (thiadiazole ring) peak area. Because the thiadiazole ring does not participate in the reaction, its absorbance serves as an internal standard, normalizing any variations in sample volume or crystal contact pressure.
Step 2: In-Process Reaction Sampling
Action: Extract 50 µL aliquots of the reaction mixture at 30-minute intervals. Evaporate the volatile amine solvent (e.g., tert-butylamine) under a gentle N₂ stream for 60 seconds before placing the neat residue onto the diamond ATR crystal.
Causality: Removing the solvent is critical. Unreacted aliphatic amines possess intense N-H bending and stretching vibrations that will overlap with the target spectral regions. Evaporation ensures that the emerging ~3300 cm⁻¹ band is exclusively derived from the newly formed amino alcohol product.
Step 3: Self-Validation & Endpoint Determination
Action: Calculate the
A910/A1530
peak area ratio for each time point. The reaction is deemed strictly complete only when this ratio reaches zero (complete disappearance of the 910 cm⁻¹ band) AND the broad 3300 cm⁻¹ band reaches a stable maximum plateau.
Causality: Terminating the reaction based merely on time often leaves unreacted oxirane in the mixture. Because epoxides are highly reactive alkylating agents (and thus flagged as genotoxic impurities in drug development), this self-validating FTIR check guarantees 100% conversion, satisfying stringent pharmaceutical quality and safety standards.
References
Title: In Silico Appraisal, Synthesis, Antibacterial Screening and DNA Cleavage for 1,2,5-thiadiazole Derivative
Source: Current Computer-Aided Drug Design (PubMed / NIH)
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Title: Advanced Laboratory Disposal and Deactivation Protocols for 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole
Executive Summary & EHS Compliance Rationale
3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole is a highly reactive, bifunctional chemical intermediate frequently utilized in the synthesis of beta-adrenergic blocking agents (e.g., Timolol derivatives). Due to the presence of an electrophilic oxirane (epoxide) ring and a heteroaromatic thiadiazole core, this compound presents unique handling and disposal challenges. Direct disposal of the unreacted compound into standard waste streams is strictly prohibited due to the risk of exothermic polymerization and alkylating toxicity. This guide provides a self-validating, step-by-step operational plan for the in-lab deactivation and safe logistical routing of this compound.
To safely manage chemical waste, researchers must first understand the structural causality behind the compound's reactivity.
Structural Moiety
Primary Hazard
Mechanistic Rationale
Disposal Implication
Oxirane (Epoxide) Ring
Mutagenic / Alkylating Agent
The high ring strain (approx. 27 kcal/mol) makes the epoxide highly susceptible to nucleophilic attack. It can covalently bind to DNA bases and proteins.
Must be chemically opened (hydrolyzed to a diol) prior to entering mixed waste streams to prevent cross-reactivity.
1,2,5-Thiadiazole Ring
Aquatic Toxicity / Toxic Combustion
The stable heteroaromatic ring resists biodegradation. Upon combustion, the sulfur and nitrogen atoms oxidize into hazardous gases.
Requires high-temperature incineration (>1000°C) in a facility equipped with SOx and NOx flue-gas scrubbers.
Mechanistic Rationale for In-Lab Deactivation
Why not simply discard the chemical into the organic waste carboy? Unreacted epoxides deposited into mixed liquid waste streams can react with ambient nucleophiles (such as alcohols, amines, or trace water) present in the carboy. This uncontrolled ring-opening is highly exothermic and can lead to thermal runaway, pressurization, and catastrophic failure of the waste container.
According to the National Research Council's Prudent Practices in the Laboratory, reactive intermediates should be deactivated at the bench scale prior to bulk disposal. By intentionally subjecting 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole to acid-catalyzed hydrolysis, we force the oxirane ring to open, yielding the stable, non-alkylating derivative 3-(2,3-dihydroxypropoxy)-1,2,5-thiadiazole. This process relies on hot water and mild acid acting as reactants and catalysts, a well-established protocol for epoxide deactivation that mitigates the alkylating hazard[1].
Process Visualization: Deactivation Workflow
The following diagram illustrates the logical progression of the deactivation protocol, ensuring complete neutralization of the alkylating hazard before the waste leaves the fume hood.
Figure 1: Step-by-step deactivation and phase-extraction workflow for epoxide ring-opening.
This protocol is designed as a self-validating system . You will not proceed to the disposal phase until analytical confirmation guarantees the hazard has been neutralized.
Required PPE: Splash goggles, face shield, double nitrile gloves, and a flame-resistant lab coat. All work MUST be conducted inside a certified chemical fume hood.
Step 1: Setup and Dissolution
Transfer the residual 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole into a round-bottom flask equipped with a magnetic stir bar.
If the compound is neat (solid/oil), dissolve it in a minimal amount of a water-miscible co-solvent (e.g., Tetrahydrofuran or 1,4-Dioxane) to ensure homogeneity.
Step 2: Acid Addition and Heating
Slowly add 5-10 volumes of 0.5 M Sulfuric Acid (
H2SO4
). Causality: The acid protonates the epoxide oxygen, increasing the electrophilicity of the adjacent carbons and drastically lowering the activation energy required for water to attack and open the ring[1].
Attach a reflux condenser and heat the mixture to 60°C with vigorous stirring for 2 to 4 hours.
Step 3: Self-Validation (Crucial Step)
Withdraw a 50 µL aliquot and analyze via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Compare against a reference standard of the starting material.
Validation Rule: If the epoxide spot/peak is still present, the reaction is incomplete. Add an additional 0.1 equivalents of acid and continue heating. Do not proceed until the epoxide is 100% consumed.
Step 4: Neutralization and Phase Separation
Once validated, cool the flask to room temperature (20-25°C) using an ice bath.
Slowly add saturated Sodium Bicarbonate (
NaHCO3
) dropwise until the solution reaches pH 7 (verify with pH paper). Warning: Effervescence (
CO2
gas) will occur.
Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).
Causality: Why extract instead of dumping the whole mixture? The thiadiazole ring is highly resistant to biological degradation in municipal wastewater. Extracting the newly formed diol into EtOAc concentrates the heteroaromatic mass into the organic waste stream, ensuring it is destroyed via incineration rather than contaminating aquatic ecosystems.
Waste Segregation and Logistical Routing
Following the deactivation protocol, the waste must be segregated properly to ensure compliance with Environmental Health and Safety (EHS) regulations.
Organic Waste Stream: The combined Ethyl Acetate layers containing the deactivated diol must be placed in a clearly labeled "Non-Halogenated Organic Waste" container. The label must explicitly note the presence of "Thiadiazole derivatives (Sulfur/Nitrogen containing)." This alerts the waste vendor that the drum must be routed to an incinerator equipped with SOx and NOx scrubbers.
Aqueous Waste Stream: The neutralized aqueous layer (containing sodium sulfate and trace organics) should be collected in an "Aqueous Waste" container for standard EHS pickup. Do not pour down the drain unless explicitly authorized by your institution's wastewater discharge permit.
Solid Waste: Empty primary containers, contaminated TLC plates, and pipette tips must be triple-rinsed with an appropriate solvent (e.g., acetone). The rinsate goes into the organic waste, and the solid materials are disposed of in a solid hazardous waste bin[2].
Emergency Spill Response Workflow
In the event of an accidental bench-top spill of the unreacted epoxide:
Evacuate & Ventilate: Alert personnel and ensure the fume hood sashes are lowered or the room's exhaust is maximized.
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels, as reactive epoxides can generate heat.
Neutralization: Carefully apply a dilute solution of sodium bisulfate or a commercial epoxide spill kit over the absorbent to initiate ring-opening in situ.
Collection: Sweep the absorbed, deactivated material into a heavy-duty polyethylene bag, seal it, and label it as "Hazardous Solid Waste - Epoxide Spill Debris" for immediate EHS collection[3].
References
Wang, Z., Cui, Y.-T., Xu, Z.-B., & Qu, J. (2008). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles. The Journal of Organic Chemistry, 73(6), 2270–2274. ACS Publications. URL:[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). NCBI Bookshelf. URL:[Link]
Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. URL:[Link]